3,5-Dihydroxyadamantan-1-yl Methacrylate
描述
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属性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
(3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O4/c1-9(2)11(15)18-14-5-10-3-12(16,7-14)6-13(17,4-10)8-14/h10,16-17H,1,3-8H2,2H3 |
InChI 键 |
HFLCKUMNXPOLSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O |
产品来源 |
United States |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-3,5-Dihydroxyadamantan-1-yl-Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxyadamantan-1-yl methacrylate is a unique bifunctional monomer possessing a rigid adamantane core with two hydroxyl groups and a polymerizable methacrylate moiety.[1] This structure imparts a combination of desirable properties, including high thermal stability, enhanced substrate adhesion, and opportunities for further chemical modification, making it a valuable building block in the development of advanced materials.[1][2] Its applications are particularly prominent in the formulation of photoresists for microfabrication and as a component in drug delivery systems.[1][2][3] The rigid adamantane cage provides excellent dry-etching resistance in semiconductor manufacturing, while the hydroxyl groups improve solubility and adhesion to substrates.[2] In the pharmaceutical field, the versatile adamantane structure can be functionalized to interact with various molecular targets.[1]
This technical guide provides an in-depth overview of the primary synthesis routes for this compound, complete with detailed experimental protocols and a summary of relevant quantitative data.
Synthesis Routes
The synthesis of this compound primarily involves the esterification of an adamantane polyol with methacrylic acid or its derivatives. The key starting material is typically adamantane-1,3,5-triol, which allows for the selective methacrylation of one hydroxyl group, leaving the other two available for further functionalization or to enhance material properties.
Two principal methods for this transformation are:
-
Acid-Catalyzed Dehydration-Condensation: This is a widely reported and scalable method.[1]
-
Carbodiimide-Mediated Esterification: This approach offers milder reaction conditions, which can be advantageous for laboratory-scale synthesis.[1]
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration-Condensation
This method involves the direct reaction between adamantane-1,3,5-triol and methacrylic acid in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
Caption: Acid-Catalyzed Esterification Workflow
Detailed Protocol:
-
Reaction Setup: A 1-liter, five-necked flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark water separator, a Dimroth condenser, and an air inlet tube.[2]
-
Charging Reagents: The flask is charged with 92.1 g (0.5 mol) of 1,3,5-adamantanetriol, 258 g (3.0 mol) of methacrylic acid, 1.3 g (13 mmol) of concentrated sulfuric acid, 0.76 g (6.1 mmol) of p-methoxyphenol (as a polymerization inhibitor), and 500 mL of toluene.[2]
-
Reaction Execution: The mixture is stirred, and a continuous stream of air is supplied at a rate of 0.2 L/min.[2] The solution is heated to reflux, and the reaction is continued for 6 hours.[2] By-produced water is removed azeotropically using the Dean-Stark apparatus.[2]
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, a 5 wt% aqueous sodium hydroxide solution is added to neutralize the remaining methacrylic acid and sulfuric acid, keeping the temperature below 35°C.[2]
-
The aqueous phase is separated.[2] The organic phase is then washed with an inorganic acid solution (e.g., dilute HCl or H₂SO₄) followed by washing with water to remove any remaining salts and acid.[2]
-
The organic solvent is removed under reduced pressure.[2]
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like n-hexane.
-
| Parameter | Value | Reference |
| Starting Material | Adamantane-1,3,5-triol | [2] |
| Reagent | Methacrylic Acid | [2] |
| Catalyst | Concentrated Sulfuric Acid | [2] |
| Solvent | Toluene | [2] |
| Inhibitor | p-Methoxyphenol | [2] |
| Reaction Time | 6 hours | [2] |
| Temperature | Reflux | [2] |
| Yield | 60-75% | [1] |
Method 2: Carbodiimide-Mediated Esterification
This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification under milder, non-acidic conditions. This is particularly useful for small-scale syntheses where avoiding harsh conditions is a priority.
Reaction Scheme:
Caption: Carbodiimide-Mediated Esterification Workflow
Detailed Protocol:
-
Reaction Setup: A round-bottom flask is charged with adamantane-1,3-diol, methacrylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Solvent and Reagent Addition: Anhydrous dimethylformamide (DMF) is added as the solvent. The flask is cooled in an ice bath. Dicyclohexylcarbodiimide (DCC) is then added portion-wise to the stirred solution.
-
Reaction Execution: The reaction is allowed to proceed at 0-20°C for 12-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Starting Material | Adamantane-1,3-diol | [1] |
| Reagent | Methacrylic Acid | [1] |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | [1] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Time | 12-48 hours | [1] |
| Temperature | 0-20°C | [1] |
| Yield | 65-80% | [1] |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, with characteristic signals for the adamantane cage protons and the methacrylate group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups is confirmed by characteristic absorption bands, such as the C=O stretch of the ester at approximately 1700 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is employed to assess the purity of the final product.
The synthesis of this compound can be effectively achieved through either acid-catalyzed esterification or carbodiimide-mediated coupling. The choice of method will depend on the desired scale of the synthesis and the sensitivity of other functional groups that may be present on the adamantane core. The acid-catalyzed route is more suitable for larger-scale production, while the DCC coupling method provides a milder alternative for laboratory-scale synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.
References
An In-depth Technical Overview of 3,5-Dihydroxyadamantan-1-yl Methacrylate (CAS 115522-15-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3,5-Dihydroxyadamantan-1-yl methacrylate, identified by CAS number 115522-15-1, is a functionalized adamantane derivative. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and current applications, with a focus on its role as a versatile building block in both materials science and drug discovery. The adamantane cage, a rigid and lipophilic hydrocarbon structure, imparts unique properties to molecules, making its derivatives, such as this compound, of significant interest in various research and development fields.
Chemical and Physical Properties
This compound is a white to off-white solid with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol .[1][2][3] The structure features a methacrylate group attached to a dihydroxylated adamantane core. This combination of a polymerizable functional group and a rigid, functionalized scaffold is key to its utility.
| Property | Value | Reference |
| CAS Number | 115522-15-1 | [1][2][4] |
| Molecular Formula | C14H20O4 | [1][2][3] |
| Molecular Weight | 252.31 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3][5] |
| Purity | Available up to 99.98% | [5] |
Synthesis and Manufacturing
Detailed, publicly available protocols for the specific synthesis of this compound are limited. However, its structure suggests a synthetic route involving the esterification of 3,5-dihydroxyadamantane with methacrylic acid or one of its activated derivatives, such as methacryloyl chloride. The synthesis would require careful control of reaction conditions to ensure selective mono-esterification at the 1-position of the adamantane cage.
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Applications
The primary applications of this compound stem from its unique bifunctional nature.
1. Polymer Science and Materials Chemistry:
The methacrylate group is readily polymerizable via free-radical polymerization. The bulky and rigid adamantane moiety, when incorporated into a polymer backbone, can significantly enhance the thermal and mechanical properties of the resulting material. These properties include a higher glass transition temperature (Tg), improved thermal stability, and increased etch resistance.
This compound is utilized in the formulation of advanced polymers and curable inkjet compositions.[6] Its dihydroxy functionality also allows for further chemical modification or cross-linking within the polymer matrix.
2. Drug Discovery and Development:
In the pharmaceutical context, this compound is classified as a drug intermediate.[1][5] The adamantane core is a well-established pharmacophore found in several approved drugs, where it can influence lipophilicity, metabolic stability, and receptor binding.
The methacrylate group, while not typically a feature of final drug products, can be used as a handle for further chemical elaboration. The dihydroxy groups provide points for attaching other pharmacologically active moieties or for conjugation to drug delivery systems.
A conceptual workflow for its use as a drug intermediate is outlined below.
Caption: Conceptual workflow for utilizing the compound as a drug intermediate.
Biological Activity and Mechanism of Action
Currently, there is a notable absence of publicly available scientific literature detailing specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound as a standalone compound. Its primary role appears to be that of a precursor or building block rather than a biologically active agent in its own right. Any biological effects would likely be conferred by the derivatives synthesized from it.
Experimental Protocols
Detailed experimental protocols for the use of this compound are proprietary to the commercial entities and research groups utilizing it. However, general experimental methodologies applicable to this compound would include:
-
Polymerization Reactions: Standard free-radical polymerization techniques, such as solution, bulk, or emulsion polymerization, initiated by thermal or photochemical initiators.
-
Esterification/Etherification: Standard organic synthesis protocols for the modification of the two hydroxyl groups.
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be used to confirm the structure and purity of the compound and its derivatives.
Conclusion
This compound is a valuable chemical intermediate with significant potential in both advanced materials and medicinal chemistry. Its unique structure, combining a polymerizable methacrylate group with a functionalizable, rigid adamantane core, makes it a versatile tool for creating novel polymers and as a scaffold in the design of new therapeutic agents. While information on its intrinsic biological activity is scarce, its importance as a building block for more complex and potentially bioactive molecules is clear. Further research into the derivatives of this compound is likely to uncover novel applications and activities.
References
An In-depth Technical Guide to 3,5-Dihydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dihydroxyadamantan-1-yl Methacrylate, a unique bifunctional monomer. Its rigid adamantane core, combined with reactive hydroxyl and methacrylate groups, makes it a valuable building block in polymer chemistry and biomedical applications. This document details its chemical properties, synthesis protocols, and potential applications, with a focus on its role in advanced materials and drug delivery systems.
Chemical and Physical Properties
This compound is a derivative of adamantane, a cage-like hydrocarbon known for its high stability and rigidity. The presence of two hydroxyl groups and a polymerizable methacrylate group allows for a wide range of chemical modifications and applications.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₄ | [1][2][3] |
| Molecular Weight | 252.31 g/mol | [1][2][3] |
| IUPAC Name | (3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate | [1] |
| CAS Number | 115522-15-1 | [2] |
| Appearance | White solid | |
| Solubility | Soluble in common organic solvents like dichloromethane and DMF. | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods. The two most common laboratory-scale procedures are detailed below.
This is a widely used method involving the direct esterification of 3,5-dihydroxyadamantane (DHA) with methacrylic acid (MAA).
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,5-dihydroxyadamantane (1 equivalent), methacrylic acid (1.1-1.5 equivalents), and a suitable solvent such as toluene.[1]
-
Catalyst Addition: Add a catalytic amount (0.5–2 mol%) of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1]
-
Polymerization Inhibitor: To prevent the polymerization of the methacrylate group, add a small amount of an inhibitor like hydroquinone (0.1–0.5 wt%).[1]
-
Reaction Conditions: Heat the mixture to reflux (typically 80–110°C) and monitor the removal of water in the Dean-Stark trap. The reaction progress can be tracked by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: After completion (typically 6–24 hours), cool the reaction mixture to room temperature. Neutralize the excess acid with an aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[1]
Caption: Workflow for Acid-Catalyzed Synthesis.
This method is suitable for smaller-scale synthesis under milder conditions, avoiding the use of strong acids.
Experimental Protocol:
-
Activation of Methacrylic Acid: In a flask under an inert atmosphere, dissolve methacrylic acid (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dimethylformamide (DMF). Cool the solution to 0°C.[1]
-
Carbodiimide Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DMF to the cooled mixture. Stir for 30 minutes to form the active O-acylisourea intermediate.[1]
-
Addition of Dihydroxyadamantane: Add a solution of 3,5-dihydroxyadamantane (1 equivalent) in DMF to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12–48 hours.[1]
-
Work-up and Purification: The dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration. The filtrate is then diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography.[1]
Applications in Research and Development
The unique structure of this compound lends itself to several applications, particularly in polymer science and drug delivery.
| Application Area | Specific Use | Benefits | Reference |
| Polymer Chemistry | Monomer for specialty polymers and photoresist compositions. | The adamantane moiety enhances thermal stability and etch resistance of the resulting polymer. | [1] |
| Biomedical Materials | Crosslinker for hydrogels in tissue engineering and drug delivery. | The hydroxyl groups provide hydrophilicity and sites for further functionalization. The methacrylate group allows for polymerization to form hydrogel networks. | [1] |
| Drug Delivery | Component of polymer-drug conjugates and controlled-release formulations. | The rigid adamantane structure can provide a stable scaffold for drug attachment, and its lipophilicity can influence drug release kinetics. | [1] |
This compound can be polymerized to form a matrix for the encapsulation and controlled release of therapeutic agents. The adamantane core contributes to the mechanical strength and stability of the polymer, while the hydroxyl groups can be used to modulate the hydrophilicity and drug-polymer interactions.
Caption: Conceptual diagram of its application in drug delivery.
Structural Characterization Data
The structure of this compound can be confirmed using standard analytical techniques.
| Technique | Key Features | Reference |
| FT-IR | Characteristic peaks are observed around 3400-3500 cm⁻¹ for the O-H stretch of the hydroxyl groups, 1720 cm⁻¹ for the C=O stretch of the ester, and 1635 cm⁻¹ for the C=C stretch of the methacrylate group.[1] | [1] |
| ¹H NMR | In CDCl₃, representative signals include two singlets for the vinyl protons of the methacrylate group at approximately δ 6.1 and 5.6 ppm, and a singlet for the methyl group at around δ 1.9 ppm. The protons of the adamantane cage appear as a complex multiplet.[1] | [1] |
Safety and Handling
This compound is intended for research use only.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Adamantane Derivatives in Polymer Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid, thermally stable, and bulky adamantane cage into polymer structures has emerged as a compelling strategy for developing high-performance materials. This guide provides a comprehensive overview of the synthesis, properties, and characterization of adamantane-containing polymers, tailored for professionals in research, development, and drug discovery.
Introduction: The Adamantane Advantage in Polymer Chemistry
Adamantane, a diamondoid hydrocarbon, possesses a unique three-dimensional cage-like structure that imparts exceptional properties to polymeric materials.[1][2] When integrated into polymer backbones or as pendant groups, the adamantane moiety offers a multitude of benefits:
-
Enhanced Thermal Stability: The inherent rigidity of the adamantane structure restricts polymer chain mobility, leading to significantly higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their non-adamantane counterparts.[3][4]
-
Improved Mechanical Properties: The bulky nature of adamantane increases the stiffness and strength of polymers, often resulting in higher tensile strength and modulus.[1][3]
-
Increased Solubility: Counterintuitively, the bulky adamantane group can disrupt polymer chain packing, which can lead to improved solubility in common organic solvents, thereby enhancing processability.[5]
-
Low Dielectric Constant: The introduction of the nonpolar adamantane cage can lower the dielectric constant of polymers, a crucial property for applications in microelectronics.[1]
-
Biocompatibility: Adamantane and its derivatives are generally considered biocompatible, opening avenues for their use in biomedical applications, including drug delivery systems.[6]
This guide will delve into the synthesis of key adamantane-based polymers, present their properties in a comparative format, provide detailed experimental protocols, and illustrate key synthetic pathways.
Synthesis of Adamantane-Based Polymers
The versatility of adamantane chemistry allows for its incorporation into a wide array of polymer families, including polyimides, polyamides, polycarbonates, epoxy resins, and poly(meth)acrylates.
Adamantane-Containing Polyimides and Polyamides
Adamantane-based diamines are key monomers for the synthesis of high-performance polyimides and polyamides. These polymers are typically prepared through a two-step polycondensation reaction.
Reaction Scheme: Synthesis of Adamantane Polyimide
Caption: General synthesis route for adamantane-containing polyimides.
Adamantane-Containing Polycarbonates
The synthesis of adamantane-containing polycarbonates often utilizes 1,3-bis(4-hydroxyphenyl)adamantane as a key diol monomer. The polymerization is typically carried out via interfacial polycondensation with phosgene or a phosgene equivalent.[5]
Adamantane-Based Epoxy Resins
Adamantane can be incorporated into epoxy resins either as a part of the epoxy monomer or as a curing agent. The diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (DGEBAD) is a common adamantane-based epoxy monomer.[7]
Adamantane-Containing Methacrylate Polymers
Polymers derived from adamantyl methacrylates are synthesized through free-radical polymerization. These materials are of particular interest for applications in photoresists for microelectronics due to their high etch resistance.[1]
Quantitative Data on Polymer Properties
The inclusion of adamantane moieties has a profound and quantifiable impact on the properties of polymers. The following tables summarize key performance data for various adamantane-containing polymers.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Specific Monomers | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Reference |
| Polyimide | 1,3-bis(4-aminophenyl)adamantane + various dianhydrides | 285 - 440 | > 500 | [8] |
| Polyimide | Copolyimide with 1.30% adamantane-1,3-diamine | 374 | > 530 | [9] |
| Epoxy Resin | DGEBAD cured with DDM | 163 | 401 | [7] |
| Polystyrene Derivative | Poly(4-(1-adamantyl)styrene) | 257 | - | [10] |
| Poly(methacrylate) | Poly(1-adamantyl methacrylate) | > 200 | ~340 | [1] |
| Poly(acrylate) | Poly(1-adamantyl acrylate) | 133 | 376 | [11] |
Table 2: Mechanical and Optical Properties of Adamantane-Containing Polymers
| Polymer Type | Specific Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Optical Transparency (%T at 400nm) | Reference | | :--- | :--- | :--- | :--- | :--- | | Polyimide | 1,3-bis(4-aminophenyl)adamantane based | - | - | > 80 |[8] | | Polyimide | Copolyimide with 1.30% adamantane-1,3-diamine | > 145 | - | 82 (at 430nm) |[9] | | Epoxy Resin | DGEBAD cured with DDM | 90 | - | - |[7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key adamantane-containing monomers and polymers, as well as for their characterization.
Synthesis of 1,3-Diaminoadamantane
1,3-Diaminoadamantane is a crucial monomer for high-performance polymers. It can be synthesized from 1,3-dibromoadamantane.[12][13]
Experimental Workflow: Synthesis of 1,3-Diaminoadamantane
Caption: Step-by-step workflow for the synthesis of 1,3-diaminoadamantane.
Protocol:
-
Reaction Setup: In a reaction vessel, combine 1,3-dibromoadamantane, urea, trifluoroacetic acid, and diphenyl ether as the solvent.[12]
-
Reaction: Heat the mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After cooling, the reaction mixture is extracted with chloroform.[12]
-
Purification: The organic layer is concentrated. The resulting solid is dissolved in 2M HCl, and the aqueous layer is separated and then basified with NaOH to a pH of 11.[12]
-
Isolation: The product is extracted with chloroform, dried over magnesium sulfate, and the solvent is removed under vacuum to yield 1,3-diaminoadamantane.[12]
Synthesis of Adamantane-Containing Polyimide
Protocol:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic dicarboxylic acid (1 equivalent), N-methyl-2-pyrrolidone (NMP), lithium chloride, and pyridine.[5]
-
Amine Addition: To this solution, add 1,3-bis(4-aminophenyl)adamantane (1 equivalent) and triphenyl phosphite as a condensing agent.[5]
-
Polymerization: Heat the reaction mixture to 105-130 °C and maintain for 3-6 hours to form the poly(amic acid).[5]
-
Imidization: The poly(amic acid) is then converted to the polyimide either by thermal treatment (heating to 250-300 °C) or by chemical imidization using a dehydrating agent like acetic anhydride and a catalyst like pyridine.
-
Precipitation and Purification: Cool the polymer solution and precipitate it into a non-solvent such as ethanol. The fibrous polymer is collected by filtration, washed thoroughly with hot water and ethanol, and dried under vacuum.[5]
Characterization of Adamantane-Containing Polymers
Workflow for Polymer Characterization
Caption: Typical workflow for the characterization of adamantane polymers.
Protocols:
-
Gel Permeation Chromatography (GPC/SEC):
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., THF, DMF) at a concentration of 1-2 mg/mL.[3]
-
Analysis: Inject the filtered solution into the GPC/SEC system. The mobile phase and column selection are critical and depend on the polymer's solubility and molecular weight range.[3]
-
Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene or other suitable standards.[3]
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.[3]
-
Analysis: Heat the sample from room temperature to 800-1000 °C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.[3]
-
Data Interpretation: Determine the onset of decomposition and the temperature at 5% or 10% weight loss (Td5 or Td10).[3]
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Seal 5-10 mg of the polymer sample in a DSC pan.[3]
-
Analysis: Typically, a heat-cool-heat cycle is performed. Heat the sample to a temperature above its expected Tg, cool it at a controlled rate, and then heat it again at a rate of 10 °C/min.[3]
-
Data Interpretation: Determine the glass transition temperature (Tg) from the second heating scan.[3]
-
Applications in Drug Development and Beyond
The unique properties of adamantane-based polymers make them highly attractive for a range of advanced applications:
-
Drug Delivery: The hydrophobic adamantane cage can encapsulate drug molecules, leading to enhanced drug loading and controlled release profiles.[6] Adamantane-functionalized polymers can also be used for targeted drug delivery.[14]
-
High-Performance Plastics: Their exceptional thermal and mechanical stability makes them suitable for demanding applications in the aerospace and automotive industries.
-
Microelectronics: Adamantane-containing polymers, particularly poly(meth)acrylates, are used as photoresists in the fabrication of integrated circuits due to their high etch resistance.[1]
-
Membranes for Gas Separation: The rigid structure of adamantane can create polymers with high free volume, which is beneficial for gas separation applications.
Conclusion
Adamantane derivatives serve as powerful building blocks for the synthesis of a new generation of high-performance polymers. Their unique cage-like structure provides a reliable means to enhance thermal stability, mechanical strength, and other critical properties. The synthetic routes and characterization protocols detailed in this guide offer a solid foundation for researchers and scientists to explore the vast potential of adamantane-based polymers in their respective fields, from advanced materials to innovative drug delivery systems. The continued exploration of new adamantane-based monomers and polymer architectures promises to unlock even more advanced applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hydroxyl Groups in Adamantane Monomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, and thermodynamically stable tricycle[3.3.1.1^3,7^]decane, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, influencing the pharmacokinetic and pharmacodynamic properties of derivative molecules. Among the various functionalizations, the introduction of hydroxyl (-OH) groups plays a critical role in modulating the physicochemical and biological properties of adamantane monomers. This technical guide provides an in-depth exploration of the multifaceted role of hydroxyl groups in adamantane monomers, focusing on their impact on solubility, biological activity, and synthetic strategies.
Influence of Hydroxyl Groups on Physicochemical Properties
The introduction of hydroxyl groups onto the adamantane core significantly alters its physicochemical properties, most notably its solubility and melting point. The nonpolar nature of the parent adamantane molecule results in very low solubility in aqueous solutions.[1][2] Hydroxylation introduces polarity, enabling hydrogen bonding with water molecules and thereby increasing aqueous solubility. This effect is generally proportional to the number of hydroxyl groups introduced.
Table 1: Physicochemical Properties of Adamantane and its Hydroxylated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| Adamantane | C₁₀H₁₆ | 136.24 | ~270 (sublimes)[1] | Practically insoluble[1][2] |
| 1-Adamantanol | C₁₀H₁₆O | 152.24 | ~247 (sublimes)[3] | Partly miscible/Slightly soluble[4][5] |
| 1,3-Adamantanediol | C₁₀H₁₆O₂ | 168.24 | ~260[6] | Slightly soluble[5] |
| 1,3,5-Adamantanetriol | C₁₀H₁₆O₃ | 184.24 | Not readily available | Low solubility[7] |
Role in Biological Activity and Drug Design
The strategic placement of hydroxyl groups on the adamantane scaffold is a key strategy in drug design, influencing a molecule's binding affinity to biological targets and its metabolic stability.
Neuroprotective Agents: NMDA Receptor Antagonism
Adamantane derivatives, such as memantine, are well-known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to excessive calcium (Ca²⁺) influx, resulting in excitotoxicity and neuronal cell death, a hallmark of neurodegenerative diseases like Alzheimer's.[8][9] By blocking the NMDA receptor channel, these drugs modulate Ca²⁺ entry and mitigate neuronal damage. The presence and position of hydroxyl groups can influence the binding affinity and specificity of these antagonists to the receptor.
Caption: NMDA receptor signaling and inhibition by hydroxylated adamantane.
Metabolic Stability
The in vivo metabolism of adamantane-containing drugs often involves hydroxylation of the adamantane cage by cytochrome P450 enzymes.[10] Introducing hydroxyl groups during synthesis can preemptively address metabolic pathways, potentially leading to derivatives with improved metabolic stability and pharmacokinetic profiles.
Experimental Protocols
The synthesis and characterization of hydroxylated adamantane monomers require specific and controlled experimental procedures.
Synthesis of Hydroxylated Adamantane Monomers
Protocol 3.1.1: Synthesis of 1-Adamantanol (Chemical Oxidation)
This protocol is based on the oxidation of adamantane.
-
Materials: Adamantane, fuming sulfuric acid, acetic anhydride, nitric acid, methanol, activated carbon.
-
Procedure:
-
In a suitable reaction vessel, dissolve adamantane crystals in fuming sulfuric acid with stirring.
-
Add acetic anhydride to the solution and continue stirring.
-
Slowly add nitric acid to the reaction mixture while controlling the temperature.
-
After the reaction is complete, quench the reaction by pouring it over ice.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent like methanol, after treatment with activated carbon.
-
Protocol 3.1.2: Synthesis of 1,3-Adamantanediol (from 1-Adamantanol)
This protocol outlines the further hydroxylation of 1-adamantanol.
-
Materials: 1-Adamantanol, fuming sulfuric acid, acetic anhydride, nitric acid, methanol, activated carbon.
-
Procedure:
-
Dissolve 1-adamantanol in fuming sulfuric acid and acetic anhydride.[[“]]
-
Carefully add nitric acid to the mixture, maintaining a controlled temperature.[[“]]
-
After the reaction, dilute the mixture with water and neutralize it.
-
The product can be purified by extraction and recrystallization from methanol after treatment with activated carbon to yield 1,3-adamantanediol crystals.[[“]]
-
Protocol 3.1.3: Biocatalytic Synthesis of 1-Adamantanol
This protocol utilizes microbial hydroxylation for a regioselective synthesis.
-
Materials: Adamantane, Streptomyces griseoplanus culture, appropriate growth medium, Tween 60, organic solvent for extraction.
-
Procedure:
-
Cultivate Streptomyces griseoplanus in a suitable growth medium.
-
Introduce adamantane into the culture medium, often with a surfactant like Tween 60 to improve dispersion.[12]
-
Incubate the culture under controlled conditions (e.g., 72 hours) to allow for microbial transformation.[12]
-
After incubation, extract the product from the culture broth using an appropriate organic solvent.
-
Isolate and purify 1-adamantanol from the extract using chromatographic techniques.
-
Caption: General workflow for synthesis and characterization of hydroxylated adamantanes.
Characterization of Hydroxylated Adamantane Monomers
A combination of analytical techniques is employed to confirm the structure and purity of the synthesized hydroxylated adamantane monomers.
Protocol 3.2.1: General Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment and confirm the presence and position of hydroxyl groups and protons on the adamantane cage.
-
¹³C NMR: To identify the number of unique carbon atoms and confirm the carbon skeleton of the adamantane derivative.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and analyze its fragmentation pattern, which aids in structural elucidation.
-
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used.
-
-
Gas Chromatography (GC):
-
To assess the purity of the synthesized compound and to separate it from any starting materials or byproducts.
-
-
Infrared (IR) Spectroscopy:
-
To identify the presence of functional groups, particularly the characteristic broad O-H stretching vibration of the hydroxyl group.
-
Conclusion
The introduction of hydroxyl groups into adamantane monomers is a powerful strategy for tuning their physicochemical and biological properties. This targeted functionalization enhances aqueous solubility, modulates biological activity, and influences metabolic stability, making hydroxylated adamantane derivatives highly valuable building blocks in the development of novel therapeutics and advanced materials. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to explore the vast potential of these versatile molecules.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 4. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3,5-Adamantanetriol [chembk.com]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Enhanced NMDA receptor-mediated intracellular calcium signaling in magnocellular neurosecretory neurons in heart failure rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. consensus.app [consensus.app]
- 12. 1,3,5-Adamantanetriol | C10H16O3 | CID 9899022 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Adamantyl Methacrylates in Polymer Chemistry
Adamantyl methacrylates are a unique class of monomers that have garnered significant attention in polymer chemistry due to the incorporation of the bulky, rigid, and highly lipophilic adamantyl group. This guide provides a comprehensive overview of their synthesis, polymerization, properties, and applications, with a particular focus on their relevance in advanced materials and drug delivery systems.
Introduction
The adamantane molecule, a tricyclic alkane with a diamondoid structure, imparts exceptional properties to polymers when incorporated as a pendant group on a methacrylate backbone. These properties include high glass transition temperature (Tg), enhanced thermal stability, improved mechanical strength, and unique solubility characteristics. These attributes make poly(adamantyl methacrylate) (PAdMA) and its copolymers highly valuable in a range of applications, from photoresists in the microelectronics industry to advanced drug delivery vehicles.[1][2][3]
Synthesis of Adamantyl Methacrylate Monomers
Adamantyl methacrylate monomers are typically synthesized through the esterification of an adamantyl alcohol with methacryloyl chloride.[4] The reaction conditions can be optimized to achieve high yields. A common method involves the use of a base, such as pyridine, in a suitable solvent. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base has been shown to reproducibly generate the desired products in good yields.[4]
Polymerization of Adamantyl Methacrylates
Polymers of adamantyl methacrylate can be synthesized via several polymerization techniques, each offering distinct advantages in controlling the polymer architecture and properties.
-
Free Radical Polymerization: This is a common and robust method for polymerizing adamantyl methacrylates.[2][5] Initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are typically used. This method is less sensitive to impurities compared to other techniques.[2]
-
Anionic Polymerization: Living anionic polymerization allows for the synthesis of PAdMA with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, Mw/Mn ≈ 1.1).[1][6][7] This technique is crucial for creating block copolymers with precise architectures.[6][7] However, it requires stringent reaction conditions to prevent side reactions.[6]
-
Group Transfer Polymerization (GTP): GTP is another controlled polymerization method that can be employed to synthesize PAdMA.[8]
The bulky adamantyl group can influence the polymerization kinetics and the stereoregularity (tacticity) of the resulting polymer chain, which in turn affects the material's properties.[7][9]
Properties of Poly(adamantyl methacrylate)
The incorporation of the adamantyl moiety significantly enhances the properties of the methacrylate polymer compared to conventional poly(methyl methacrylate) (PMMA).
PAdMA exhibits a significantly higher glass transition temperature (Tg) and thermal stability compared to PMMA. The rigid adamantyl group restricts the segmental motion of the polymer chains, leading to a higher Tg.[1][2] The Tg of PAdMA can range from 183°C to over 250°C, depending on the specific monomer and polymerization method.[1][7][10]
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(1-adamantyl methacrylate) (PAdMA) | 195 - 220 °C[8][11] | ~340 °C[12] |
| Poly(1-adamantyl acrylate) (PAdA) | 133 °C[6] | 376 °C[6] |
| Poly(1-adamantylmethyl methacrylate) | 201 °C[10] | - |
| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 °C[10] | - |
| Poly(methyl methacrylate) (PMMA) | ~105 °C | ~280 °C |
The rigidity of the adamantane structure also contributes to improved mechanical properties, such as increased hardness and modulus.[2][5] Furthermore, adamantyl methacrylate polymers often exhibit high optical transparency (>95% in the UV-visible region) and a higher refractive index (1.51–1.52) compared to PMMA.[2][5] They also demonstrate lower water absorption and a lower dielectric constant.[2][5]
| Property | Poly(adamantyl methacrylate) | Poly(methyl methacrylate) |
| Refractive Index | 1.51 - 1.52[2][5] | ~1.49 |
| Water Absorption | Lower[2][5] | Higher |
| Dielectric Constant | Lower[2][5] | Higher |
Applications
The unique combination of properties of adamantyl methacrylate polymers makes them suitable for a variety of high-performance applications.
One of the most significant applications of adamantyl methacrylates is in the formulation of photoresists for advanced lithography, particularly for 193 nm (ArF) and 248 nm (KrF) processes.[3][13][14] The adamantyl group provides etch resistance and helps to control the dissolution behavior of the polymer film in the developer solution.[15][16] In chemically amplified resists, the acid-labile nature of the adamantyl ester allows for precise patterning upon exposure to light and subsequent thermal processing.[13]
The lipophilic and biocompatible nature of the adamantane moiety makes it an attractive component for drug delivery systems.[17] Adamantyl groups can be incorporated into amphiphilic block copolymers to form micelles or other nanoparticles for encapsulating and delivering hydrophobic drugs.[18][19] The adamantane can act as a physical cross-linker in hydrogels, enhancing their mechanical properties.[20] Furthermore, adamantane's ability to form strong inclusion complexes with cyclodextrins offers a versatile platform for creating targeted and stimuli-responsive drug delivery systems.[17]
Experimental Protocols
Materials:
-
1-Adamantanol
-
Methacryloyl chloride
-
Pyridine
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-adamantanol in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine and DABCO to the solution and cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1-adamantyl methacrylate.
Materials:
-
1-Adamantyl methacrylate (AdMA)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene or other suitable solvent
-
Methanol or hexane (for precipitation)
Procedure:
-
Dissolve the AdMA monomer and the initiator (AIBN or BPO) in the anhydrous solvent in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen.
-
Place the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a non-solvent such as methanol or hexane with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent and dry it in a vacuum oven to a constant weight.
Conclusion
Adamantyl methacrylates are versatile building blocks in polymer chemistry, enabling the creation of materials with exceptional thermal, mechanical, and optical properties. Their application in high-technology areas such as microelectronics and biomedicine continues to expand. For researchers and drug development professionals, the unique characteristics of adamantyl-containing polymers offer exciting opportunities for designing next-generation materials and therapeutic systems. The ability to tailor their properties through controlled polymerization techniques further enhances their potential for specialized applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. polymersource.ca [polymersource.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymersource.ca [polymersource.ca]
- 12. researchgate.net [researchgate.net]
- 13. dakenchem.com [dakenchem.com]
- 14. Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer [sinocurechem.com]
- 15. mdpi.com [mdpi.com]
- 16. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Dihydroxyadamantane Compounds: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid, cage-like structure of adamantane and its derivatives has garnered significant interest in medicinal chemistry and materials science. Among these, dihydroxyadamantane compounds, characterized by the presence of two hydroxyl groups on the adamantane scaffold, exhibit a unique combination of properties that make them versatile building blocks for a range of applications. Their inherent lipophilicity, thermal stability, and synthetic tractability have led to their exploration as antiviral agents, neuroprotective compounds, and components in advanced polymers and dental materials. This technical guide provides a comprehensive overview of the potential applications of dihydroxyadamantane compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Core Applications of Dihydroxyadamantane Compounds
The applications of dihydroxyadamantane compounds are diverse, spanning from therapeutics to advanced materials. The strategic placement of hydroxyl groups on the adamantane core allows for further functionalization, leading to a wide array of derivatives with tailored properties.
Pharmaceutical Applications
The rigid adamantane scaffold is known to enhance the metabolic stability and bioavailability of drug candidates.[1] Dihydroxyadamantane derivatives have shown promise in several therapeutic areas:
-
Antiviral Activity: Adamantane derivatives have a history in antiviral therapy, with amantadine and rimantadine being early examples used against influenza A.[2] Dihydroxyadamantane-based compounds are being investigated for their potential to overcome resistance and broaden the spectrum of activity. Some derivatives have shown marked activity against various influenza A strains.[2] The primary mechanism of action for many adamantane-based antivirals is the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating.[3][4]
-
Neuroprotective Effects: Several adamantane derivatives exhibit neuroprotective properties.[5][6][7] For instance, 5-hydroxyadamantan-2-one has demonstrated significant cerebrovascular and neuroprotective activity in models of brain ischemia, a mechanism presumed to involve the GABAergic system.[5][7] Unlike memantine, an established adamantane-based NMDA receptor antagonist, this compound does not block NMDA receptors but enhances cerebral blood flow.[5][7] Other derivatives are being explored as NMDA receptor antagonists for conditions like Alzheimer's disease.[4]
-
Antitumor Potential: The potential of 1,3-dihydroxyadamantane as an antitumor agent is an area of ongoing research.[1]
Materials Science Applications
The high stability and defined geometry of the dihydroxyadamantane core make it a valuable component in the development of advanced materials.[3]
-
Polymers and Coatings: Incorporation of dihydroxyadamantane into polymer chains can enhance their mechanical strength, thermal stability, and chemical resistance.[3] These improved properties are beneficial for creating durable coatings and high-performance polymers.
-
Photoresists: In the semiconductor industry, adamantane-modified photoresist materials have shown improved performance.[8] The rigid structure of dihydroxyadamantane can contribute to the thermal stability and etching resistance of these materials.
-
Dental Resins: Dihydroxyadamantane is used in the synthesis of novel dimethacrylates for dental resin mixtures.[3][9] Its inclusion can enhance the mechanical properties and durability of dental restoration materials.[3]
Quantitative Data
This section summarizes the available quantitative data on the performance of dihydroxyadamantane compounds in various applications.
Table 1: Antiviral Activity of Dihydroxyadamantane Derivatives
| Compound/Derivative | Virus Strain | Assay Type | IC50 (µM) | Reference |
| Amantadine Analogues (e.g., 5a, 6a, 7a) | Influenza A H2N2 | Not Specified | Markedly Active | [2] |
| Amantadine Analogues (e.g., 5a, 6a, 7a) | Influenza A H3N2 | Not Specified | Markedly Active | [2] |
| Amantadine Analogues (e.g., 4b,c, 6d) | Influenza A H1N1 | Not Specified | Markedly Active | [2] |
| Spiro[piperidine-4,2'-adamantane] (25) | Influenza A | Not Specified | 12-fold more active than amantadine | [10] |
| Adamantane Derivatives | Vaccinia Virus | In vitro | 0.133 - 0.515 | [11] |
Table 2: Neuroprotective Effects of Dihydroxyadamantane Derivatives
| Compound/Derivative | Model | Effect | Quantitative Data | Reference |
| 5-hydroxyadamantan-2-one | Hypergravity Ischemia in rats | Increased survival rate | 80% survival with 100 mg/kg dose | [6] |
| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Amyloid β-induced oxidative stress in mouse hippocampus | Attenuation of oxidative stress | Significant reduction in TNF-α and IL-1β | [12] |
Table 3: Thermal Properties of Adamantane-Containing Polymers
| Polymer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) | Reference |
| Poly(1,3-adamantane) | 205 | 488 | [5] |
| Poly(1-adamantyl methacrylate) (PADMA) | 170 | ca. 340 | [5] |
| Poly(4-(1-adamantyl)phenyl methacrylate) | - | Slight improvement over commercial PMMA | [13] |
| Poly(2,6-dimethyl-4-(1-adamantyl)phenyl methacrylate) | - | Slight improvement over commercial PMMA | [13] |
Table 4: Mechanical Properties of Experimental Dental Composites
| Resin Matrix (BisGMA:TEGDMA molar ratio) | Filler Content (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Reference |
| 1:1 | 70 | Higher than 7:3 ratio | Higher than 7:3 ratio | [14] |
| 7:3 | 70 | Lower than 1:1 ratio | Lower than 1:1 ratio | [14] |
| Not Specified | 40 vol% (FUDMA-based) | 120.3 ± 10.4 | - | [15] |
| Not Specified | 40 vol% (Bis-GMA-based) | 105.8 ± 10.0 | - | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,3-dihydroxyadamantane and key biological assays.
Synthesis of 1,3-Dihydroxyadamantane
Method 1: From Adamantane [5][16]
This method involves a two-step reaction followed by a refining process.
-
Step 1: Synthesis of 1,3-Dibromoadamantane
-
Under the catalytic effect of iron, slowly add adamantane to liquid bromine.
-
After the bromination synthesis reaction is complete, remove superfluous bromine using sodium bisulfate.
-
Obtain 1,3-dibromoadamantane through recrystallization.
-
-
Step 2: Synthesis of 1,3-Dihydroxyadamantane
-
React the obtained 1,3-dibromoadamantane with formic acid and sodium formate.
-
This reaction generates crude 1,3-dihydroxyadamantane.
-
-
Step 3: Post-Refining Process
-
Dissolve the crude 1,3-dihydroxyadamantane in anhydrous methanol by heating to reflux for 20-40 minutes.
-
After cooling slightly, perform pressure filtration and concentrate the methanol.
-
After reclaiming a portion of the methanol, cool the solution and add ethyl acetate to precipitate the purified 1,3-dihydroxyadamantane. This method can achieve a final product yield of over 90% with a purity of not less than 99%.[5]
-
Method 2: From 3-Hydroxyadamantane-1-carboxylic acid [8]
This method involves chlorination, decarbonylation, and hydrolysis.
-
Step 1: Synthesis of 1,3-Dichloro Adamantane
-
React 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride. This process involves chlorination and decarbonylation to form 1,3-dichloro adamantane.
-
Purify the 1,3-dichloro adamantane by washing the crude product with a NaOH solution.
-
-
Step 2: Synthesis of 1,3-Adamantanediol
-
Add 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water to a stainless-steel reactor lined with polytetrafluoroethylene.
-
Pressurize the reactor with nitrogen to 0.5-0.6 MPa and heat to 110–130 °C for 6 hours.
-
After the reaction, concentrate the solution to obtain a solid.
-
Dissolve the solid in tetrahydrofuran or methanol and separate the solid-liquid phase by filtration.
-
Collect and concentrate the filtrate to obtain the final product, 1,3-adamantanediol, as a white solid with a purity above 99%.[8]
-
Antiviral Plaque Reduction Assay[1][3]
This assay is a standard method to quantify the inhibition of viral replication.
-
Materials:
-
Confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.
-
Virus stock (e.g., Influenza A virus) of known titer.
-
Dihydroxyadamantane derivatives at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 2X MEM with 1.2% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
-
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate the virus stock with each drug dilution for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-drug mixture for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 ml of the overlay medium to each well and allow it to solidify.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Neuroprotective MTT Assay[8]
The MTT assay is a colorimetric assay to assess cell viability.
-
Materials:
-
SH-SY5Y cells (or other neuronal cell line).
-
Glutamate or another neurotoxic agent.
-
Dihydroxyadamantane derivatives at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Induce neurotoxicity by treating the cells with a specific concentration of glutamate (e.g., 500 µM).
-
Simultaneously, treat the cells with various concentrations of the dihydroxyadamantane derivative.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Mechanisms of Action and Signaling Pathways
The biological activities of dihydroxyadamantane compounds are attributed to their interaction with specific molecular targets.
Antiviral Mechanism: Inhibition of Influenza A M2 Proton Channel
Many adamantane-based antiviral drugs, including amantadine and its derivatives, function by blocking the M2 proton channel of the influenza A virus.[3][4] This channel is essential for the virus to uncoat its genetic material within the host cell. By blocking this channel, the adamantane compound prevents the acidification of the viral interior, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, thereby halting viral replication.[3] The adamantane cage binds within the pore of the M2 channel, with the amino group forming hydrogen bonds with key residues like Serine-31.[1]
Neuroprotection: Modulation of NMDA and GABAergic Systems
The neuroprotective effects of certain dihydroxyadamantane derivatives are linked to their interaction with key neurotransmitter systems.
-
NMDA Receptor Antagonism: Some adamantane derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases. By blocking the NMDA receptor channel, these compounds can prevent excessive calcium influx and subsequent neuronal damage.
-
GABAergic System Modulation: The cerebrovascular and neuroprotective activity of compounds like 5-hydroxyadamantan-2-one is thought to involve the GABAergic system.[5][7] This effect is eliminated by the GABA-A receptor antagonist bicuculline, suggesting a mechanism that enhances GABAergic signaling, which is the primary inhibitory neurotransmitter system in the central nervous system.[5][7] Enhanced GABAergic activity can counteract excitotoxicity and promote neuronal survival.
Experimental Workflows
The following diagrams illustrate typical workflows for key experimental procedures.
Conclusion
Dihydroxyadamantane compounds represent a promising class of molecules with significant potential across various scientific and industrial domains. Their unique structural and chemical properties have already led to the development of derivatives with notable antiviral and neuroprotective activities. Furthermore, their application in materials science continues to expand, offering avenues for creating more robust and high-performance polymers, coatings, and dental materials. The synthetic versatility of the dihydroxyadamantane scaffold ensures that a vast chemical space remains to be explored, promising the discovery of new compounds with enhanced efficacy and novel applications. Further research, particularly in elucidating detailed structure-activity relationships and optimizing synthetic routes, will be crucial in fully realizing the potential of this fascinating class of compounds.
References
- 1. Interaction of aminoadamantane derivatives with the influenza A virus M2 channel-docking using a pore blocking model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and thermal, optical, and mechanical properties of sequence-controlled poly(1-adamantyl acrylate)-block-poly(n-butyl acrylate) containing polar side group | Semantic Scholar [semanticscholar.org]
- 4. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 12. Flexural Properties and Elastic Modulus of Different Esthetic Restorative Materials: Evaluation after Exposure to Acidic Drink - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
solubility of 3,5-Dihydroxyadamantan-1-yl Methacrylate in common solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dihydroxyadamantan-1-yl Methacrylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the molecule's structural components, a detailed experimental protocol for determining its solubility in common solvents, and the factors influencing this critical physicochemical property. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for their work with this compound.
Introduction to this compound
This compound is a bifunctional monomer possessing a rigid, three-dimensional adamantane core, two hydroxyl groups, and a polymerizable methacrylate group. This unique combination of functionalities makes it a valuable building block in the synthesis of advanced polymers for applications in drug delivery, medical devices, and high-performance materials. The solubility of this monomer is a critical parameter that influences its polymerization kinetics, formulation development, and ultimately, the performance of the final product.
Predicted Solubility Profile
The molecule's solubility is governed by the interplay of its three key structural features:
-
Adamantane Core: This bulky, nonpolar hydrocarbon cage structure is inherently hydrophobic and contributes to solubility in nonpolar organic solvents.
-
Hydroxyl Groups (-OH): The two hydroxyl groups are polar and capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents like water and alcohols.
-
Methacrylate Group: The ester functionality of the methacrylate group provides some polarity, contributing to its solubility in a range of organic solvents.
Based on these structural components, the following solubility profile is anticipated:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderate to High | The two hydroxyl groups can form strong hydrogen bonds with solvents like water, ethanol, and methanol, promoting dissolution. |
| Polar Aprotic | Moderate | Solvents such as acetone, THF, and DMSO can interact with the polar hydroxyl and methacrylate groups, leading to reasonable solubility. |
| Nonpolar | Low to Moderate | The large, nonpolar adamantane core will favor interaction with nonpolar solvents like hexane and toluene. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[1][2][3][4]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[2]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[2]
-
-
Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Structure-Solubility Relationship
Caption: Influence of structural components on solubility.
Conclusion
The solubility of this compound is a complex property dictated by the balance of its hydrophobic adamantane core and its hydrophilic hydroxyl and methacrylate functionalities. While quantitative data is sparse, a systematic approach to its determination, as outlined in this guide, will enable researchers to generate the necessary data for their specific applications. Understanding and quantifying the solubility of this monomer is paramount for its effective utilization in the development of novel materials and therapeutics.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Dihydroxyadamantan-1-yl Methacrylate
Introduction
3,5-Dihydroxyadamantan-1-yl methacrylate is a bifunctional monomer possessing a rigid adamantane core, two hydroxyl groups, and a polymerizable methacrylate moiety.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of advanced polymers for various applications, including dental resins, photoresists for microfabrication, and drug delivery systems.[2][3] The adamantane structure imparts high thermal stability and mechanical strength, while the hydroxyl groups enhance hydrophilicity and provide sites for further chemical modification.[1] The methacrylate group allows for straightforward incorporation into polymer chains via free-radical polymerization.
This document provides a detailed experimental protocol for the synthesis of this compound via acid-catalyzed esterification of 1,3-adamantanediol with methacrylic acid.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 1,3,5-Adamantanetriol | 92.1 g (0.5 mol) | [4] |
| Methacrylic Acid | 258 g (3.0 mol) | [4] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 1.3 g (13 mmol) | [4] |
| Inhibitor | ||
| p-Methoxyphenol | 0.76 g (6.1 mmol) | [4] |
| Solvent | ||
| Toluene | 500 mL | [4] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 6 hours | [4] |
| Product Information | ||
| Molecular Formula | C14H20O4 | [1][5] |
| Molecular Weight | 252.31 g/mol | [1][5] |
| Yield | 60-75% (reported for similar methods) | [1] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Esterification
This protocol details the synthesis of this compound from 1,3,5-adamantanetriol and methacrylic acid using an acid catalyst and a polymerization inhibitor.[4]
Materials:
-
1,3,5-Adamantanetriol
-
Methacrylic acid
-
Concentrated sulfuric acid
-
p-Methoxyphenol
-
Toluene
-
5 wt% Sodium hydroxide solution
-
Ethyl acetate (for extraction)
-
Water (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
1 L five-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark apparatus
-
Reflux condenser
-
Air inlet tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L five-necked flask equipped with a mechanical stirrer, thermometer, Dean-Stark apparatus connected to a reflux condenser, and an air inlet tube, add 1,3,5-adamantanetriol (92.1 g, 0.5 mol), methacrylic acid (258 g, 3.0 mol), p-methoxyphenol (0.76 g, 6.1 mmol), and toluene (500 mL).[4]
-
Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (1.3 g, 13 mmol) to the reaction mixture.[4]
-
Reaction: Begin bubbling a slow stream of air through the solution.[4] Heat the mixture to reflux and maintain the reaction for 6 hours.[4] Water produced during the reaction will be collected in the Dean-Stark trap.[4]
-
Cooling and Neutralization: After 6 hours, cool the reaction mixture to room temperature.[4] While stirring, slowly add a 5 wt% aqueous sodium hydroxide solution to neutralize the remaining methacrylic acid and sulfuric acid.[4] Maintain the temperature below 35°C during neutralization.[4]
-
Extraction: Transfer the mixture to a separatory funnel. The product is expected to be primarily in the aqueous phase.[4] Separate the layers and extract the aqueous phase with an organic solvent such as ethyl acetate.[4]
-
Washing: Wash the combined organic extracts with water to remove any remaining impurities.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by crystallization.[1][4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. JP2007015962A - Method for producing 3,5-dihydroxy-1-adamantyl acrylates - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Free Radical Polymerization of 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the free radical polymerization of 3,5-dihydroxyadamantan-1-yl methacrylate (DHAMA), a functional monomer notable for imparting high thermal stability, rigidity, and reactive hydroxyl groups to polymers. The resulting polymer, poly(this compound) or poly(DHAMA), has significant potential in advanced applications such as photoresists for microelectronics, high-performance coatings, and as a component in biomedical devices and drug delivery systems.[1]
Introduction
The adamantane moiety, a rigid, diamondoid hydrocarbon cage, incorporated into a polymer backbone, enhances properties such as glass transition temperature (Tg), thermal stability, and mechanical strength.[1] The two hydroxyl groups on the adamantane cage of DHAMA offer sites for further chemical modification, such as cross-linking or the attachment of bioactive molecules, making poly(DHAMA) a versatile platform for material design.
This document outlines a representative method for the free radical solution polymerization of DHAMA using azobisisobutyronitrile (AIBN) as a thermal initiator. It also provides expected ranges for the polymer's molecular characteristics and thermal properties based on data from similar adamantyl-containing polymers.
Data Presentation
Table 1: Representative Materials and Equipment
| Item | Description/Specification |
| Monomer | This compound (DHAMA) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dioxane |
| Precipitation Solvent | Methanol or Hexanes |
| Reaction Vessel | Schlenk flask or three-neck round-bottom flask |
| Atmosphere | Inert (Nitrogen or Argon) |
| Heating | Oil bath with magnetic stirring and temperature control |
| Purification | Filtration apparatus (Büchner funnel) |
| Drying | Vacuum oven |
Table 2: Representative Polymerization Parameters and Expected Results
The following table presents representative parameters for the free radical polymerization of DHAMA and expected outcomes based on the polymerization of similar adamantyl methacrylates. Actual results may vary depending on specific experimental conditions.
| Parameter | Value | Expected Outcome |
| Monomer Concentration | 1.0 M | - |
| Initiator (AIBN) Concentration | 0.01 M (1 mol% relative to monomer) | - |
| Reaction Temperature | 70 °C | - |
| Reaction Time | 12 - 24 hours | High monomer conversion |
| Number Average Molecular Weight (Mn) | 15,000 - 50,000 g/mol | Dependent on initiator concentration |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for free radical polymerization |
| Glass Transition Temperature (Tg) | > 200 °C | High due to rigid adamantane group[1] |
Experimental Protocols
Materials and Reagents
-
This compound (DHAMA) monomer
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol before use)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (high purity)
Equipment Setup
-
Schlenk line or inert gas manifold
-
Schlenk flask equipped with a magnetic stir bar
-
Condenser
-
Oil bath with a temperature controller
-
Vacuum filtration setup
-
Vacuum oven
Polymerization Procedure
-
Monomer and Initiator Preparation : In a clean, dry Schlenk flask, dissolve this compound (DHAMA) in anhydrous DMF to achieve the desired monomer concentration (e.g., 1.0 M).
-
Initiator Addition : Add the calculated amount of AIBN (e.g., 1 mol% with respect to the monomer) to the monomer solution.
-
Degassing : Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.
-
Polymerization Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir the reaction mixture under an inert atmosphere.
-
Reaction Monitoring : The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or FTIR spectroscopy.
-
Reaction Termination : After the desired reaction time (e.g., 24 hours), terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Polymer Precipitation and Purification : Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.
-
Isolation and Drying : Collect the precipitated polymer by vacuum filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified poly(DHAMA) in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of Poly(DHAMA)
-
¹H NMR Spectroscopy : To confirm the polymer structure and determine monomer conversion.
-
FTIR Spectroscopy : To verify the disappearance of the vinyl C=C bond from the monomer and the presence of the characteristic ester and hydroxyl functional groups in the polymer.
-
Gel Permeation Chromatography (GPC) : To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC) : To measure the glass transition temperature (Tg) of the polymer.
Visualizations
Caption: Free radical polymerization of DHAMA to form poly(DHAMA).
Caption: Experimental workflow for the synthesis of poly(DHAMA).
Caption: Conceptual application of poly(DHAMA) in photoresists.
References
Controlled Polymerization of Adamantyl Methacrylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of adamantyl methacrylates. The unique bulky and rigid structure of the adamantyl group imparts desirable properties to polymers, such as high glass transition temperature (Tg), enhanced thermal stability, and unique solubility characteristics, making them attractive for various applications, including drug delivery, nanomedicine, and advanced materials.[1][2][3] Controlled polymerization techniques are crucial for synthesizing well-defined adamantyl methacrylate-based polymers with predictable molecular weights and low polydispersity, which is essential for many advanced applications.
Application Notes
The incorporation of adamantyl moieties into polymer side chains significantly increases the glass transition temperature (Tg) and thermal stability of the resulting materials.[1][2] For instance, poly(1-adamantyl methacrylate) exhibits a significantly higher Tg compared to conventional polymethacrylates.[1][4] This makes adamantyl methacrylate polymers suitable for applications requiring high thermal resistance.
Controlled polymerization methods, such as living anionic polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, including molecular weight, polydispersity, and block copolymer formation.[1][5][6][7] This level of control is critical in drug development for creating well-defined drug carriers and in materials science for tailoring the physical properties of the polymers.
Living anionic polymerization of 1-adamantyl methacrylate has been shown to produce polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn = 1.05-1.18).[1] ATRP has also been successfully employed to synthesize poly(meth)acrylates bearing adamantyl groups with good control over the polymerization process.[5][6][8] RAFT polymerization is another versatile technique that allows for the synthesis of polymers with low polydispersity and high end-group fidelity.[7]
Quantitative Data Summary
The following table summarizes the molecular weight (Mn), polydispersity index (PDI or Mw/Mn), and glass transition temperature (Tg) of poly(1-adamantyl methacrylate) synthesized by various polymerization methods.
| Polymerization Technique | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Anionic Polymerization | 17,500 | 1.15 | 220 | [9] |
| Anionic Polymerization | 3,000 | 1.25 | 195 | [10] |
| Anionic Polymerization | - | 1.05 - 1.18 | - | [1] |
| Group Transfer Polymerization | 34,000 | 1.5 | 249 | [4] |
Experimental Protocols
General Experimental Workflow for Controlled Polymerization
The following diagram illustrates a general workflow for a controlled polymerization experiment, such as ATRP or RAFT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. polymersource.ca [polymersource.ca]
- 5. Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate using a Functional Initiator Bearing an Amino‐Adamantane | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. polymersource.ca [polymersource.ca]
- 10. polymersource.ca [polymersource.ca]
Application Note: FTIR Analysis of Poly(3,5-Dihydroxyadamantan-1-yl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3,5-dihydroxyadamantan-1-yl methacrylate) is a polymer of significant interest in the fields of biomaterials and drug delivery. Its unique structure, combining a rigid, diamondoid adamantane core with hydrophilic dihydroxy functional groups and a polymerizable methacrylate moiety, offers a versatile platform for the development of novel materials with tailored properties. The adamantane cage imparts thermal stability and hydrophobicity, while the hydroxyl groups provide sites for further functionalization and enhance biocompatibility. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive technique for the characterization of this polymer, providing valuable information about its chemical structure, functional groups, and the success of polymerization. This application note provides a detailed protocol for the synthesis and FTIR analysis of poly(this compound).
Materials and Methods
Synthesis of this compound Monomer
A common method for the synthesis of the this compound monomer is through the acid-catalyzed esterification of 1,3,5-adamantanetriol with methacrylic acid.[1][2]
Materials:
-
1,3,5-Adamantanetriol
-
Methacrylic acid
-
p-Toluenesulfonic acid (catalyst)[1]
-
Toluene (solvent)[1]
-
5 wt% aqueous sodium hydroxide solution[2]
-
n-Hexane (for recrystallization)[2]
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-adamantanetriol in toluene.
-
Add a molar excess of methacrylic acid to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the remaining acid by washing the organic phase with a 5 wt% aqueous sodium hydroxide solution, followed by washing with deionized water until the aqueous phase is neutral.[2]
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from n-hexane to obtain pure this compound monomer.[2]
Caption: Workflow for the synthesis of this compound monomer.
Polymerization of this compound
The monomer can be polymerized via free-radical polymerization.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Methanol (for precipitation)
-
Schlenk flask and vacuum line
-
Magnetic stirrer and heating mantle
Protocol:
-
Dissolve the this compound monomer and a catalytic amount of AIBN in anhydrous THF in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 60-70°C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate in methanol to further purify it.
-
Dry the final polymer product under vacuum at 40-50°C to a constant weight.
FTIR Analysis
The FTIR spectrum of the polymer is acquired using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[3]
Materials:
-
Poly(this compound) sample
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Isopropanol for cleaning the ATR crystal
Protocol:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the dried polymer powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
After data acquisition, clean the ATR crystal with isopropanol and a soft tissue.
Results and Discussion
The FTIR spectrum of poly(this compound) will exhibit characteristic absorption bands corresponding to its various functional groups. The disappearance of the C=C stretching vibration from the monomer at around 1636 cm⁻¹ is a key indicator of successful polymerization.[4][5]
Table 1: Characteristic FTIR Peaks for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) | [3] |
| 2920-2850 | C-H stretching | Adamantane cage & polymer backbone | [3][6] |
| ~1730 | C=O stretching | Ester carbonyl | [6] |
| ~1450 | C-H bending | Adamantane cage & polymer backbone | [3] |
| 1270-1240 | C-O-C stretching | Ester | [6][7] |
| 1150-1050 | C-O stretching | Ester and secondary alcohol | [3][6] |
The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups.[3] The strong absorption peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the methacrylate ester group.[6] The region between 2850 and 2920 cm⁻¹ will show sharp peaks corresponding to the C-H stretching vibrations within the rigid adamantane cage structure.[3] The C-O stretching vibrations of the ester and the hydroxyl groups are expected in the 1270-1050 cm⁻¹ region.[3][6]
Caption: Experimental workflow for the FTIR analysis of the polymer.
Conclusion
FTIR spectroscopy is an essential analytical tool for the structural characterization of poly(this compound). The protocols detailed in this application note provide a clear methodology for the synthesis of the monomer and its subsequent polymerization, followed by the acquisition and interpretation of the FTIR spectrum. The characteristic absorption peaks provide unambiguous evidence of the key functional groups present in the polymer, confirming its successful synthesis and providing a basis for further material characterization and development in various applications, including drug delivery and biomedical engineering.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. JP2007015962A - Method for producing 3,5-dihydroxy-1-adamantyl acrylates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Photoresists Formulated with 3,5-Dihydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and application of photoresists incorporating 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA). The inclusion of the adamantane moiety is crucial for enhancing the performance of photoresists, particularly for advanced lithography at a 193 nm wavelength, by improving plasma etch resistance, thermal stability, and resolution.
Introduction to this compound in Photoresists
This compound is a key monomer in the synthesis of advanced photoresist polymers. Its rigid, bulky adamantane structure contributes significantly to the etch resistance of the photoresist, a critical factor in semiconductor manufacturing. The hydroxyl groups enhance the polarity of the polymer, which improves its solubility in aqueous developers and adhesion to silicon substrates.[1] These characteristics make DHAMA and its derivatives, such as 3-hydroxy-1-adamantyl methacrylate (HAMA), ideal components for 193 nm photoresist platforms.[2]
Chemically amplified resists (CARs) for 193 nm lithography are typically composed of a methacrylate-based polymer with pendant groups that control solubility, adhesion, and acid-catalyzed deprotection. A common terpolymer structure includes a bulky, acid-labile group (e.g., 2-ethyl-2-adamantane methacrylate), a lactone-containing group for solubility control (e.g., gamma-butyrolactone methacrylate), and a polar group to ensure adhesion and proper development (e.g., hydroxy-adamantane methacrylate).[1]
Synthesis of a DHAMA-Containing Terpolymer
This section outlines the synthesis of a representative terpolymer for 193 nm photoresist applications. The following protocol is based on the free-radical polymerization of γ-butyrolactone methacrylate (GBLMA), 2-ethyl-2-adamantyl methacrylate (EAMA), and 3-hydroxy-1-adamantyl-methacrylate (HAMA), a close analog of DHAMA.[3]
Materials and Reagents
-
γ-butyrolactone methacrylate (GBLMA)
-
2-ethyl-2-adamantyl methacrylate (EAMA)
-
3-hydroxy-1-adamantyl-methacrylate (HAMA)
-
2,2'-azobisisobutyronitrile (AIBN) as a free-radical initiator
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Polymerization Protocol
-
In a sealed pressure vessel, dissolve the monomers (GBLMA, EAMA, and HAMA) and AIBN in freshly distilled anhydrous THF.[3] A typical molar feed ratio for the monomers could be, for example, 56.5% GBLMA, 37.4% EAMA, and 6.1% HAMA.[3]
-
The total monomer concentration in THF should be around 20-30% by weight.
-
Purge the reaction vessel with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 65°C and maintain this temperature for 24 hours with constant stirring.[3]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of methanol (e.g., 10:1 volume ratio of methanol to THF solution) with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Polymer Characterization
The synthesized polymer should be characterized to determine its molecular weight (Mw), polydispersity index (PDI), and composition. Gel Permeation Chromatography (GPC) can be used to determine Mw and PDI, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the polymer structure and the molar ratio of the incorporated monomers.[3]
Photoresist Formulation
A typical 193 nm photoresist formulation consists of the synthesized polymer, a photoacid generator (PAG), a quencher (base), and a casting solvent.
Components
-
Polymer: The synthesized DHAMA-containing terpolymer (e.g., 5-15% by weight of the total formulation).
-
Photoacid Generator (PAG): Triphenylsulfonium triflate or a similar onium salt (e.g., 1-5% by weight of the polymer).
-
Quencher: A base such as trioctylamine or triethanolamine (e.g., 0.1-0.5% by weight of the polymer) to control acid diffusion and improve resolution.
-
Solvent: Propylene glycol methyl ether acetate (PGMEA) or cyclohexanone.[3]
Formulation Protocol
-
Dissolve the synthesized polymer in the chosen solvent (e.g., PGMEA). This may require gentle heating and stirring.
-
Once the polymer is fully dissolved, add the PAG and quencher to the solution.
-
Stir the mixture until all components are completely dissolved and the solution is homogeneous.
-
Filter the final photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter.[3]
Lithographic Processing Protocol
The following is a general protocol for patterning a silicon wafer using the formulated photoresist.
Substrate Preparation
-
Start with a clean silicon wafer.
-
Apply an anti-reflective coating (BARC) to the wafer to minimize reflections during exposure.[3]
-
Prime the wafer with an adhesion promoter like hexamethyldisilazane (HMDS) to ensure good photoresist adhesion.[3]
Photoresist Coating and Baking
-
Dispense the formulated photoresist onto the center of the primed wafer.
-
Spin-coat the wafer to achieve the desired film thickness. A typical spin speed is 2500 rpm for 60 seconds.[3]
-
Post-Apply Bake (PAB): Bake the coated wafer on a hot plate to remove the casting solvent. A typical PAB is at 110-130°C for 60-90 seconds.
Exposure
-
Expose the photoresist-coated wafer using a 193 nm ArF excimer laser stepper with a photomask defining the desired pattern.[3]
-
The exposure dose will depend on the specific resist formulation and desired feature size but typically ranges from 5 to 20 mJ/cm².[3]
Post-Exposure Bake (PEB)
-
Bake the exposed wafer on a hot plate to drive the acid-catalyzed deprotection reaction.
-
A typical PEB is at 110-130°C for 60-90 seconds. The exact temperature and time are critical for controlling the final feature size.
Development
-
Develop the wafer in a 2.38 wt% aqueous solution of tetramethylammonium hydroxide (TMAH) for 30-60 seconds.
-
Rinse the wafer with deionized water and dry it with nitrogen.
Performance Data
The performance of a photoresist is characterized by its resolution, sensitivity, and etch resistance. The following tables provide representative data for adamantane-based methacrylate photoresists.
Table 1: Lithographic Performance of an Adamantane-Based Terpolymer Photoresist
| Parameter | Value | Reference |
| Resolution (Line/Space) | 110 nm | [3] |
| Resolution (Isolated Line) | 80 nm | [3] |
| Photosensitivity (Dose) | 8.2 mJ/cm² | [3] |
Table 2: Polymer Properties of Adamantane-Methacrylate Copolymers
| Polymer ID | Monomer Ratio (MAdMA:HAdMA:GBLMA) | Mw ( g/mol ) | PDI | Tg (°C) |
| P-M1 | 35:21:44 | 4990 | 2.20 | 174 |
| P-E2 | 13:42:45 | 5240 | 2.37 | 145 |
| P-P1 | 23:29:49 | 5250 | 2.06 | 151 |
MAdMA: Methyladamantyl methacrylate, HAdMA: Hydroxyadamantyl methacrylate, GBLMA: Gamma-butyrolactone methacrylate, Mw: Weight-average molecular weight, PDI: Polydispersity index, Tg: Glass transition temperature.[4]
Visualizations
Chemical Structures
Caption: Key monomers for the synthesis of the photoresist polymer.
Experimental Workflow
Caption: Overall workflow from polymer synthesis to final pattern.
Deprotection Mechanism
Caption: Simplified mechanism of chemically amplified resist.
References
Application Notes: 3,5-Dihydroxyadamantan-1-yl Methacrylate for Advanced 193 nm Photoresist Formulations
Introduction
3,5-Dihydroxyadamantan-1-yl Methacrylate (DAMA) is a specialized monomer designed for the formulation of advanced photoresist polymers used in 193 nm (ArF) photolithography. Its unique structure, incorporating a bulky adamantane cage with two hydroxyl groups, offers a compelling combination of properties essential for high-resolution patterning in semiconductor manufacturing. The adamantane moiety provides excellent plasma etch resistance and contributes to the polymer's thermal stability.[1] The dihydroxy functionality enhances the polarity of the polymer, which is crucial for adhesion to substrates and for tuning the dissolution behavior in aqueous alkaline developers.[2] This document provides detailed application notes and protocols for the use of DAMA in 193 nm photoresist polymers.
Methacrylate-based polymers are widely used for 193 nm photoresists due to their high transparency at this wavelength.[2][3] The incorporation of adamantane groups into the polymer backbone is a common strategy to improve the material's resistance to plasma etching.[1][4] In a typical chemically amplified resist system, the photoresist polymer is designed to have a significant change in solubility upon exposure to UV light in the presence of a photoacid generator (PAG).
Key Features and Benefits of DAMA-based Polymers:
-
High Transparency at 193 nm: The aliphatic nature of the adamantane group ensures minimal absorbance at the ArF laser wavelength, enabling uniform exposure through the resist film.
-
Excellent Etch Resistance: The rigid, cage-like structure of adamantane provides superior resistance to plasma etching processes compared to linear aliphatic or aromatic polymers.
-
Tunable Dissolution Properties: The two hydroxyl groups on the adamantane moiety increase the polarity of the polymer, allowing for precise control over its dissolution rate in standard tetramethylammonium hydroxide (TMAH) developers.
-
Good Adhesion: The enhanced polarity from the hydroxyl groups promotes better adhesion of the photoresist film to silicon wafers and other substrates.
-
High Glass Transition Temperature (Tg): The bulky adamantane group contributes to a higher Tg, which helps to maintain pattern fidelity during thermal processing steps.
Illustrative Polymer System: A Terpolymer Approach
For practical applications, DAMA is typically copolymerized with other monomers to achieve a balance of properties. A common approach is to create a terpolymer consisting of:
-
An acid-labile monomer: This component provides the solubility switch. A common example is 2-methyl-2-adamantyl methacrylate (MAdMA).[5]
-
A lactone-containing monomer: This monomer enhances adhesion and influences dissolution kinetics. An example is γ-butyrolactone methacrylate (GBLMA).[6]
-
A polar monomer: this compound (DAMA) serves this role, providing polarity for adhesion and aqueous base solubility after deprotection.
The ratio of these monomers in the final polymer can be adjusted to fine-tune the overall performance of the photoresist.
Quantitative Data Summary
The following table summarizes typical performance metrics for a 193 nm photoresist based on an adamantane methacrylate terpolymer platform. The data is illustrative and can vary based on the exact polymer composition, photoresist formulation, and processing conditions.
| Parameter | Typical Value | Conditions |
| Resolution | Sub-100 nm features | 193 nm ArF exposure |
| Sensitivity (E_size) | 10 - 30 mJ/cm² | Dependent on PAG loading |
| Line Edge Roughness (LER) | < 5 nm | Post-exposure bake optimized |
| Dry Etch Rate (vs. SiN) | 1.1 - 1.3 | Standard plasma etch chemistry |
| Glass Transition Temp. (Tg) | > 150 °C | Differential Scanning Calorimetry |
| Developer | 2.38 wt% TMAH in H₂O | Standard development process |
Experimental Protocols
Protocol 1: Synthesis of a DAMA-based Terpolymer
This protocol describes a representative free-radical polymerization for synthesizing a terpolymer of this compound (DAMA), 2-Methyl-2-adamantyl Methacrylate (MAdMA), and γ-Butyrolactone Methacrylate (GBLMA).
Materials:
-
This compound (DAMA)
-
2-Methyl-2-adamantyl Methacrylate (MAdMA)
-
γ-Butyrolactone Methacrylate (GBLMA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Tetrahydrofuran (THF) as solvent
-
Methanol as non-solvent for precipitation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the monomers (e.g., in a molar ratio of 20% DAMA, 40% MAdMA, 40% GBLMA) in THF.
-
Add AIBN (typically 1-2 mol% relative to the total monomer concentration).
-
De-gas the solution by bubbling nitrogen through it for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 65-70 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated white polymer powder and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: 193 nm Photoresist Formulation
This protocol outlines the preparation of a photoresist solution using the synthesized DAMA-based terpolymer.
Materials:
-
DAMA-based terpolymer
-
Photoacid Generator (PAG), e.g., a triphenylsulfonium salt
-
Base Quencher, e.g., a tertiary amine
-
Propylene glycol monomethyl ether acetate (PGMEA) as the casting solvent
Procedure:
-
Dissolve the DAMA-based terpolymer in PGMEA to achieve the desired solids content (e.g., 5-15 wt%).
-
Add the PAG (typically 1-5 wt% relative to the polymer).
-
Add the base quencher (typically 0.1-0.5 wt% relative to the polymer).
-
Stir the mixture at room temperature until all components are fully dissolved.
-
Filter the solution through a 0.2 µm or smaller pore size filter to remove any particulate matter.
Protocol 3: Photolithography Process
This protocol describes the steps for patterning a silicon wafer using the formulated DAMA-based photoresist.
Materials:
-
Silicon wafer
-
DAMA-based photoresist solution
-
Anti-reflective coating (optional)
-
2.38 wt% TMAH developer
Procedure:
-
Substrate Preparation: Start with a clean, dry silicon wafer. If necessary, apply an anti-reflective coating.
-
Spin Coating: Dispense the photoresist solution onto the center of the wafer. Spin coat at a speed of 1500-3000 rpm to achieve the desired film thickness (e.g., 100-200 nm).
-
Soft Bake (Post-Apply Bake - PAB): Bake the coated wafer on a hotplate at 90-110 °C for 60-90 seconds to remove the casting solvent.
-
Exposure: Expose the wafer to 193 nm ArF radiation through a photomask using a stepper or scanner. The exposure dose will depend on the sensitivity of the resist.
-
Post-Exposure Bake (PEB): Bake the wafer on a hotplate at 100-120 °C for 60-90 seconds. This step drives the acid-catalyzed deprotection of the MAdMA groups.
-
Development: Immerse the wafer in a 2.38 wt% TMAH developer solution for 30-60 seconds. The exposed regions, now more polar due to the deprotection, will dissolve in the developer.
-
Rinse and Dry: Rinse the wafer with deionized water and dry it with nitrogen.
-
Hard Bake (optional): A final bake at a higher temperature may be performed to further cure the resist and improve etch resistance.
Visualizations
Caption: Workflow for the synthesis of a DAMA-based terpolymer.
Caption: Process for formulating the 193 nm photoresist.
Caption: Step-by-step photolithography workflow.
Caption: Acid-catalyzed deprotection of the MAdMA group.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Photoresist Etch Resistance with Adamantane Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fabrication of micro- and nanostructures, such as those utilized in advanced drug delivery systems and high-throughput screening platforms, the etch resistance of photoresists is a critical parameter. During pattern transfer processes, particularly reactive ion etching (RIE), the photoresist mask must withstand the harsh plasma environment to ensure the fidelity of the fabricated features. Adamantane, a bulky, tricyclic hydrocarbon, has emerged as a key building block in the design of advanced photoresists with superior etch resistance. Its rigid, three-dimensional structure and high carbon-to-hydrogen ratio contribute significantly to the durability of the polymer matrix under plasma conditions.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of adamantane-containing monomers into photoresist formulations to enhance their etch resistance.
The inclusion of adamantane moieties in photoresist polymers, particularly for 193 nm lithography, enhances their plasma etch resistance.[3] This is attributed to the high carbon density of the adamantane cage structure.[1][2] Methacrylate-based polymers are commonly used for this application due to their good transparency at this wavelength.[3] The incorporation of adamantane not only improves etch resistance but can also positively influence other properties such as thermal stability.[4]
Principle of Etch Resistance Enhancement
The etch resistance of a polymer in a plasma environment is largely determined by its chemical composition and structure. The "Ohnishi parameter," which relates the total number of atoms to the number of carbon and oxygen atoms, and the "Ring parameter," which considers the mass of carbon atoms in ring structures, are useful empirical predictors of etch resistance.[5][6][7][8] Polymers with a higher carbon content and a greater proportion of cyclic structures, like adamantane, generally exhibit lower etch rates and thus higher etch resistance.[8] The adamantane cage is particularly effective at dissipating the energy of ion bombardment and resisting chemical attack by plasma species.
Data Presentation: Etch Rate Comparisons
The following tables summarize the etch rate data for various photoresist formulations, highlighting the impact of incorporating adamantane monomers.
Table 1: Etch Rate of Adamantane-Containing Photoresists in Various Plasmas
| Photoresist Formulation | Monomer Composition | Plasma Gas | Etch Rate (nm/min) | Reference |
| PMMA (Control) | Methyl methacrylate | O₂ | 330 | [8] |
| Adamantane-modified PMMA | Methyl methacrylate, Adamantyl methacrylate | O₂ | Significantly lower than PMMA | [5][6][7] |
| Commerical 193 nm Resist | Methacrylate with adamantane and lactone groups | C₄F₈/Ar | Varies with plasma parameters | [9][10] |
| GR-1 (Glass Resist) | Adamantane derivative | CHF₃/O₂ | ~1.2x Novolac resist | [1] |
| GR-5 (Glass Resist) | Adamantane derivative with cholic acid | CHF₃/O₂ | ~1.1x Novolac resist | [1] |
Table 2: Ohnishi and Ring Parameters for Photoresist Polymers
| Polymer | Ohnishi Parameter (O) | Ring Parameter (R) | Relative Etch Resistance | Reference |
| Poly(methyl methacrylate) (PMMA) | 5 | 0 | Low | [6][8] |
| Poly(hydroxystyrene) (PHS) | 2.43 | 0.6 | High | [6][8] |
| Methacrylate with Adamantane | Lower than PMMA | Higher than PMMA | Improved | [5][6][7][8] |
Experimental Protocols
Protocol 1: Synthesis of Adamantane-Containing Methacrylate Copolymer
This protocol describes a typical free-radical polymerization for synthesizing a copolymer of methyl methacrylate (MMA) and 2-adamantyl methacrylate (AdMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Adamantyl methacrylate (AdMA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve MMA (e.g., 5 g, 0.05 mol) and AdMA (e.g., 11.1 g, 0.05 mol) in anhydrous THF (100 mL).
-
Add AIBN (e.g., 0.164 g, 1 mmol) to the monomer solution.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture to 60-70 °C with stirring.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the polymer for its composition (e.g., by ¹H NMR), molecular weight, and polydispersity (by gel permeation chromatography).
Protocol 2: Photoresist Formulation
This protocol outlines the preparation of a chemically amplified photoresist formulation using the synthesized adamantane-containing copolymer.
Materials:
-
Adamantane-containing copolymer (from Protocol 1)
-
Photoacid generator (PAG), e.g., triphenylsulfonium triflate
-
Propylene glycol methyl ether acetate (PGMEA) as a solvent
-
0.2 µm PTFE filter
Procedure:
-
Dissolve the adamantane-containing copolymer (e.g., 1 g) in PGMEA (e.g., 9 g) to make a 10 wt% solution. Stir until the polymer is fully dissolved.
-
Add the PAG (e.g., 2-5 wt% relative to the polymer) to the polymer solution.
-
Stir the mixture in the dark until the PAG is completely dissolved.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Store the photoresist solution in a dark, cool, and dry environment.
Protocol 3: Etch Resistance Testing
This protocol describes a general procedure for evaluating the etch resistance of the formulated photoresist.
Materials:
-
Silicon wafers
-
Formulated photoresist (from Protocol 2)
-
Spinner
-
Hotplate
-
Reactive Ion Etcher (RIE)
-
Ellipsometer or profilometer
Procedure:
-
Substrate Preparation: Clean silicon wafers using a standard cleaning procedure (e.g., Piranha clean or RCA clean).
-
Spin Coating: Dispense the photoresist onto a silicon wafer and spin-coat to the desired thickness (e.g., 3000 rpm for 30 seconds).
-
Post-Apply Bake (PAB): Bake the coated wafer on a hotplate at a specified temperature and duration (e.g., 110 °C for 60 seconds) to remove the solvent.[11]
-
Thickness Measurement: Measure the initial thickness of the photoresist film using an ellipsometer or profilometer.
-
Reactive Ion Etching: Place the wafer in the RIE chamber. Etch the photoresist under defined conditions (e.g., gas chemistry: O₂, CF₄, or a mixture; pressure: 5 Pa; power: 100 W; bias voltage: 240-250 V).[11]
-
Post-Etch Thickness Measurement: After etching for a specific time, remove the wafer and measure the final thickness of the photoresist film.
-
Calculate Etch Rate: The etch rate is calculated by dividing the change in film thickness by the etch time.
-
Comparison: Compare the etch rate of the adamantane-containing photoresist with a standard photoresist (e.g., PMMA or a commercial resist without adamantane) etched under the same conditions.
Visualizations
Caption: Experimental workflow for synthesis, formulation, and testing.
Caption: Adamantane incorporation and etch resistance.
References
- 1. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
- 2. US20080318156A1 - Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography - Google Patents [patents.google.com]
- 3. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of micro-crosslinked adamantane-containing matrix resins designed for deep-UV lithography resists and their application in nanoimprint lithography - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. 17. How high is the plasma etch resistance of photoresists? - Allresist EN [allresist.com]
Application Notes and Protocols for Copolymerization of 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA) with other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 3,5-dihydroxyadamantan-1-yl methacrylate (DHAMA), a functionalized adamantane-based monomer. Due to the limited availability of specific copolymerization data for DHAMA, this document presents generalized protocols based on established free-radical polymerization techniques for analogous adamantyl methacrylate monomers. The quantitative data provided is for structurally similar adamantyl-containing copolymers and should be considered as a predictive reference for the behavior of DHAMA copolymers.
Introduction
This compound (DHAMA) is a unique methacrylate monomer featuring a bulky, rigid adamantane cage functionalized with two hydroxyl groups. This structure offers a compelling combination of properties for advanced polymer synthesis. The adamantane moiety is known to enhance the thermal stability and mechanical strength of polymers.[1] The dihydroxy functionality introduces hydrophilicity and provides reactive sites for further post-polymerization modification, making DHAMA an attractive candidate for the development of functional biomaterials, particularly in the field of drug delivery.[2][3]
The incorporation of DHAMA into copolymers can be leveraged to tailor the physicochemical properties of the resulting materials, such as glass transition temperature (Tg), solubility, and surface characteristics. These tailored polymers have potential applications in creating sophisticated drug delivery systems, including stimuli-responsive nanoparticles and biocompatible coatings for medical devices.[4][5][6] The hydroxyl groups can facilitate interactions with biological systems and can be used for conjugating therapeutic molecules.[7][8]
Experimental Protocols
This section details generalized protocols for the free-radical copolymerization of DHAMA with common comonomers such as methyl methacrylate (MMA) and styrene. These protocols are adaptable for both solution and bulk polymerization methods.
Protocol 1: Solution Copolymerization of DHAMA with Methyl Methacrylate (MMA)
This protocol describes a typical solution polymerization procedure to synthesize poly(DHAMA-co-MMA).
Materials:
-
This compound (DHAMA)
-
Methyl Methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol for precipitation
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Oil bath with temperature controller
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of DHAMA and MMA in anhydrous toluene. A typical starting point is a 1:1 molar ratio to explore the copolymer composition.
-
Initiator Addition: Add AIBN to the monomer solution. The amount of initiator typically ranges from 0.1 to 1.0 mol% with respect to the total moles of monomers.
-
Degassing: Seal the flask and deoxygenate the solution by bubbling with dry nitrogen or argon for 20-30 minutes while stirring. This is crucial to prevent inhibition of the radical polymerization by oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-80°C. Allow the reaction to proceed for a specified time (e.g., 6-24 hours), depending on the desired conversion.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the viscous polymer solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it in methanol to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.
-
Drying: Dry the purified copolymer under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer for its composition, molecular weight, and thermal properties using techniques such as ¹H NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).
Protocol 2: Bulk Copolymerization of DHAMA with Styrene
This protocol outlines a bulk polymerization method, which avoids the use of solvents.
Materials:
-
This compound (DHAMA)
-
Styrene, inhibitor removed
-
Benzoyl Peroxide (BPO) as initiator
-
Polymerization ampoule or sealed tube
-
Vacuum line
-
Oven or water bath with temperature control
Procedure:
-
Monomer and Initiator Mixture: In a polymerization ampoule, mix the desired molar ratio of DHAMA and styrene.
-
Initiator Addition: Add BPO (typically 0.1-0.5 mol% relative to total monomers) to the monomer mixture and ensure it is fully dissolved.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles under vacuum to thoroughly remove dissolved oxygen.
-
Sealing: Seal the ampoule under vacuum.
-
Polymerization: Place the sealed ampoule in an oven or water bath set to 60-70°C. The polymerization time will vary depending on the desired conversion and can range from several hours to days.
-
Isolation: After the desired polymerization time, cool the ampoule to room temperature. Carefully break the ampoule to retrieve the solid polymer.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., toluene or chloroform) and precipitate it into a non-solvent like methanol to remove unreacted monomers.
-
Drying: Dry the purified copolymer under vacuum.
-
Characterization: Analyze the copolymer's properties using standard techniques such as ¹H NMR, GPC, and DSC.
Data Presentation
The following tables summarize quantitative data for the copolymerization of structurally similar adamantyl methacrylates. This data can be used as a reference to anticipate the properties of DHAMA-based copolymers.
Table 1: Reactivity Ratios for Copolymerization of Adamantyl Methacrylates with Common Monomers
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Type |
| 4-(1-Adamantyl)phenyl Methacrylate | Styrene | 1.51 | 0.22 | Tendency for blockiness of M₁ |
| 4-(1-Adamantyl)phenyl Methacrylate | Methyl Methacrylate (MMA) | N/A | N/A | Data not available |
| 1-Adamantyl Methacrylate (AdMA) | Methyl Methacrylate (MMA) | N/A | N/A | Data not available |
| 4-Diamantyl Methacrylate (DMA) | Methyl Methacrylate (MMA) | 1.75 | 0.58 | Tendency for blockiness of M₁[8] |
Note: "N/A" indicates that specific reactivity ratios for these pairs were not found in the searched literature. The reactivity ratios indicate the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer.[9]
Table 2: Thermal Properties of Adamantyl Methacrylate Homopolymers and Copolymers
| Polymer | Mole % of Adamantyl Monomer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(4-(1-adamantyl)phenyl methacrylate) | 100 | 253[9] | ~250 (in nitrogen)[9] |
| Poly(1-adamantyl methacrylate) | 100 | 220[10] | N/A |
| Poly(4-(1-adamantyl)phenyl methacrylate-co-styrene) | 1-30 | Increases by ~5-60°C over polystyrene[9] | N/A |
| Poly(4-(1-adamantyl)phenyl methacrylate-co-MMA) | 0.75-35 | Increases by ~6-70°C over PMMA[9] | N/A |
| Poly(4-diamantyl methacrylate-co-MMA) | 15 | 126[8] | N/A |
| Poly(4-diamantyl methacrylate-co-MMA) | 42 | 172[8] | N/A |
Note: The glass transition and decomposition temperatures are key indicators of the thermal stability of the polymers.
Visualization of Experimental Workflow and Potential Applications
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of DHAMA copolymers.
Conceptual Application in Targeted Drug Delivery
Copolymers containing DHAMA can be designed to self-assemble into nanoparticles (e.g., micelles or polymersomes) for targeted drug delivery. The hydrophilic dihydroxy groups of DHAMA would orient towards the aqueous exterior, enhancing biocompatibility and circulation time, while a hydrophobic comonomer block would form the core for encapsulating lipophilic drugs. The hydroxyl groups on the surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.
The diagram below illustrates a conceptual model for the cellular uptake of a DHAMA-containing drug delivery vehicle.
Potential Applications and Future Directions
The unique structure of DHAMA makes its copolymers highly promising for various biomedical applications:
-
Drug Delivery Systems: The amphiphilicity that can be achieved by copolymerizing DHAMA with hydrophobic monomers is ideal for forming core-shell nanoparticles for drug encapsulation.[2] The hydroxyl groups can improve the nanoparticle's stability in circulation and can be used to attach targeting moieties for active targeting of cancer cells or other diseased tissues.[5][6][11]
-
Biocompatible Coatings: Copolymers of DHAMA can be used to create hydrophilic and biocompatible coatings on medical implants and devices. The hydroxyl groups can promote favorable interactions with cells and tissues, potentially reducing foreign body response and improving implant integration.[7][8]
-
Hydrogels for Tissue Engineering: The diol functionality of DHAMA allows for potential crosslinking reactions to form hydrogels. These hydrogels could serve as scaffolds for tissue engineering, providing a hydrated and supportive environment for cell growth.
Future research should focus on the synthesis and characterization of a variety of DHAMA copolymers to establish a clear understanding of their structure-property relationships. Investigating the reactivity ratios of DHAMA with different comonomers is crucial for precise control over copolymer composition and architecture. Furthermore, in-depth studies on the biocompatibility and drug release kinetics of DHAMA-based nanoparticles will be essential for their translation into clinical applications. The adamantane moiety itself has a rich history in medicinal chemistry, with several adamantane-containing drugs being used clinically, which further supports the potential of incorporating this scaffold into novel drug delivery platforms.[4][12]
References
- 1. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polymersource.ca [polymersource.ca]
- 11. scispace.com [scispace.com]
- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thermal Analysis of Polymers Containing 3,5-Dihydroxyadamantan-1-yl Methacrylate
Abstract
Polymers incorporating 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHADM) are gaining interest in advanced materials and biomedical fields, particularly for applications requiring high thermal stability and biocompatibility, such as in drug delivery systems. The rigid, bulky adamantane cage, functionalized with two hydroxyl groups, imparts unique thermal and mechanical properties to methacrylate-based polymers. This application note details the thermal analysis of DHADM-containing polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It provides experimental protocols and representative data to guide researchers and drug development professionals in characterizing these novel materials.
Introduction
The incorporation of the 3,5-dihydroxyadamantyl moiety into methacrylate polymers is known to enhance their thermal stability and mechanical strength.[1] The adamantane structure provides a high degree of rigidity, while the hydroxyl groups offer sites for further functionalization, making these polymers attractive for biomedical applications, including drug delivery and tissue engineering.[1] Understanding the thermal properties of these polymers is crucial for determining their processing parameters, predicting their performance at elevated temperatures, and ensuring their stability during their intended use.
TGA and DSC are powerful analytical techniques for characterizing the thermal properties of polymers. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting points (Tm), and crystallization behavior.
This note provides a comprehensive guide to performing TGA and DSC analysis on polymers containing this compound, presenting the data in a clear and accessible format.
Data Presentation
The following tables summarize representative quantitative data for the thermal analysis of adamantane-containing methacrylate polymers. While specific data for homopolymers of this compound is not widely published, the data presented here for similar structures can be used as a benchmark.
Table 1: Representative TGA Data for Adamantane-Containing Methacrylate Polymers
| Polymer System | Onset Decomposition Temperature (Td,onset) (°C) | Temperature of 5% Mass Loss (Td,5%) (°C) | Temperature of 10% Mass Loss (Td,10%) (°C) | Char Yield at 600°C (%) |
| Poly(1-adamantyl methacrylate) (PADMA) | ~300 - 340 | ~320 - 360 | ~340 - 380 | ~5 - 15 |
| P(ADMA-co-MMA) | ~280 - 320 | ~300 - 340 | ~320 - 360 | ~2 - 10 |
| Hypothetical P(DHADM) | > 300 | > 320 | > 340 | > 10 |
Note: The data for P(DHADM) is hypothetical and represents expected trends based on the enhanced stability provided by the dihydroxyadamantyl group.
Table 2: Representative DSC Data for Adamantane-Containing Methacrylate Polymers
| Polymer System | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl methacrylate) (PMMA) | ~105 - 125 |
| Poly(1-adamantyl methacrylate) (PADMA) | ~180 - 210 |
| Poly(1-adamantylmethyl methacrylate) | ~201[2] |
| Poly(p-(1-adamantyl)phenyl methacrylate) | ~253[2] |
| Hypothetical P(DHADM) | > 200 |
Note: The Tg of P(DHADM) is expected to be high due to the bulky side group restricting chain mobility.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the DHADM-containing polymer.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvent.
-
Weigh approximately 5-10 mg of the polymer sample directly into a clean, tared TGA pan (platinum or alumina).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[3]
-
-
-
Data Acquisition and Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset decomposition temperature (Td,onset), the temperatures at 5% and 10% mass loss (Td,5% and Td,10%), and the final char yield.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the DHADM-containing polymer.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the dry polymer sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program for a heat-cool-heat cycle to erase the thermal history of the polymer:
-
First Heating Scan: Ramp from 25°C to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min.
-
Cooling Scan: Cool the sample from 250°C to 25°C at a rate of 10°C/min.
-
Second Heating Scan: Ramp from 25°C to 250°C at a heating rate of 10°C/min.[4]
-
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
Visualizations
Caption: Workflow for Thermal Analysis of DHADM Polymers.
Caption: Polymer Characterization Workflow for Drug Delivery.
References
Troubleshooting & Optimization
preventing premature polymerization of 3,5-Dihydroxyadamantan-1-yl Methacrylate
Welcome to the Technical Support Center for 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of DHAMA during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAMA) and why is it prone to premature polymerization?
This compound is a derivative of adamantane, featuring two hydroxyl groups and a methacrylate ester group.[1] This structure provides high thermal stability and rigidity, making it valuable in polymer chemistry and biomedical applications.[1] However, the methacrylate group contains a carbon-carbon double bond that is susceptible to free-radical polymerization, especially when exposed to heat, light, or contaminants.
Q2: What are the signs of premature polymerization of DHAMA?
The onset of polymerization can be identified by several observable changes in the material. These include:
-
Increased Viscosity or Gel Formation: The monomer, which is typically a solid or liquid, will become more viscous or form a gel-like substance.[2]
-
Discoloration: A yellowing of the material may indicate oxidation or the beginning of polymerization.[2]
-
Precipitate Formation: The formation of a solid precipitate in a previously clear solution is a strong indicator of polymer presence.[2]
Q3: What are the recommended storage conditions for DHAMA to prevent polymerization?
To minimize the risk of premature polymerization, DHAMA should be stored under the following conditions:
-
Temperature: Refrigerate at 2–8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent moisture absorption and oxidation.[1]
-
Light: Protect from light exposure.
-
Inhibitor: Ensure the presence of a suitable polymerization inhibitor.
Q4: Which inhibitors are recommended for stabilizing DHAMA?
During the synthesis of DHAMA, hydroquinone is commonly used as an inhibitor to suppress polymerization.[1] For storage and handling, other common inhibitors for methacrylate monomers include the methoxy ether of hydroquinone (MEHQ) and other phenolic compounds.[2][3]
Troubleshooting Guide: Premature Polymerization of DHAMA
If you suspect that your sample of DHAMA has undergone premature polymerization, follow this troubleshooting guide to diagnose the issue and take appropriate action.
Troubleshooting Workflow
References
Technical Support Center: Production of 3,5-Dihydroxyadamantan-1-yl Methacrylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,5-Dihydroxyadamantan-1-yl Methacrylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Dihydroxylation of Adamantane
-
Question: My synthesis of 3,5-dihydroxyadamantane is resulting in a low yield, with significant amounts of mono-hydroxylated and other byproducts. What are the potential causes and solutions?
-
Answer: Achieving high yields and selectivity in the dihydroxylation of the adamantane core can be challenging. The tertiary bridgehead positions are the most reactive, and controlling the reaction to achieve di-substitution without over-oxidation or the formation of isomers is key.[1]
-
Troubleshooting Steps:
-
Control of Reaction Conditions: The regioselectivity of hydroxylation is highly dependent on the reagents and reaction conditions. Biocatalytic methods using specific enzymes or microorganisms can offer high regioselectivity.[2]
-
Starting Material Purity: Ensure the purity of the starting adamantane or adamantane derivative. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Stepwise Synthesis: Consider a stepwise approach. For instance, the synthesis of 1,3-adamantanediol can be achieved with high yield and purity, providing a reliable precursor.[3]
-
Purification: If a mixture of hydroxylated products is obtained, separation can be challenging. Recrystallization or column chromatography may be necessary.[4]
-
-
Issue 2: Incomplete Esterification and Side Reactions
-
Question: I am observing incomplete conversion of 3,5-dihydroxyadamantane to the methacrylate ester, and I suspect side reactions are occurring. How can I improve the esterification step?
-
Answer: The esterification of the sterically hindered hydroxyl groups of the adamantane core can be sluggish.[5] Additionally, the presence of two hydroxyl groups can lead to the formation of a di-methacrylate byproduct.
-
Troubleshooting Steps:
-
Choice of Methacrylating Agent: While methacrylic acid can be used in a Fischer esterification, more reactive derivatives like methacryloyl chloride or methacrylic anhydride may be more effective, especially with sterically hindered alcohols.[6][7]
-
Driving the Equilibrium: For Fischer esterification, use a large excess of methacrylic acid or remove water as it is formed using a Dean-Stark trap to drive the reaction to completion.[8]
-
Catalyst: Use an appropriate acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, in the correct concentration.[9]
-
Control Stoichiometry: To favor the mono-methacrylate product, carefully control the stoichiometry of the methacrylating agent to the diol. A slight excess of the diol may be beneficial.
-
Reaction Temperature: Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also lead to polymerization of the methacrylate product.[10]
-
-
Issue 3: Premature Polymerization of the Methacrylate Monomer
-
Question: My final product, this compound, is polymerizing during the reaction, workup, or storage. How can I prevent this?
-
Answer: Methacrylate monomers are prone to spontaneous polymerization, especially at elevated temperatures or in the presence of radical initiators.[11][12]
-
Troubleshooting Steps:
-
Use of Inhibitors: Add a polymerization inhibitor to the reaction mixture and the final product for storage. Common inhibitors for methacrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[13][14]
-
Control Temperature: Keep the reaction and purification temperatures as low as possible to minimize thermally induced polymerization.[12]
-
Oxygenation: Some inhibitors, like hydroquinones, require the presence of oxygen to be effective. Gentle bubbling of air through the reaction mixture can be beneficial.
-
Storage Conditions: Store the purified monomer in a cool, dark place, and ensure the presence of an inhibitor in the storage container.
-
-
Issue 4: Challenges in Scaling Up the Production
-
Question: I am facing difficulties when trying to scale up the synthesis from a lab-scale to a larger batch. What are the key considerations?
-
Answer: Scaling up chemical reactions introduces challenges related to heat and mass transfer, mixing, and safety.[15]
-
Troubleshooting Steps:
-
Heat Management: Esterification reactions are often exothermic. In a large reactor, heat dissipation is less efficient than in a small flask. Ensure adequate cooling capacity to maintain the optimal reaction temperature and prevent runaway reactions.[15]
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture, especially in heterogeneous reactions or when adding reagents. Inadequate mixing can lead to localized hot spots and the formation of byproducts.
-
Reagent Addition: The rate of addition of reagents can be critical in controlling the reaction. A slower addition rate on a larger scale may be necessary to control the temperature.
-
Safety: Conduct a thorough safety assessment before scaling up. Consider the potential hazards of the reagents and the reaction itself. Ensure appropriate safety measures are in place.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best synthetic route for this compound?
-
A1: A common and effective route involves the initial synthesis of a dihydroxy adamantane precursor, such as 1,3-adamantanediol, followed by a selective mono-esterification with a methacrylating agent.[3][6] The choice of methacrylating agent (methacrylic acid, methacryloyl chloride, or methacrylic anhydride) will depend on the desired reactivity and reaction conditions.
-
-
Q2: How can I purify the final product?
-
A2: Purification can typically be achieved through a combination of techniques. After the reaction, an aqueous workup is often necessary to remove the catalyst and water-soluble byproducts.[16] This is followed by recrystallization from a suitable solvent or column chromatography to isolate the pure product.[4]
-
-
Q3: What analytical techniques are recommended for characterizing this compound?
-
A3: A combination of spectroscopic methods is recommended for full characterization. 1H and 13C NMR spectroscopy will confirm the chemical structure and the presence of the methacrylate and dihydroxy adamantane moieties.[17] FTIR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds. Mass spectrometry can confirm the molecular weight of the compound.
-
-
Q4: What are the key safety precautions to take during the synthesis?
-
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[16] Concentrated acids and corrosive methacrylating agents should be handled with extreme care. Organic solvents are flammable and should be kept away from ignition sources. Refer to the Safety Data Sheets (SDS) for all chemicals used.
-
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of adamantane derivatives and related esterification reactions.
Table 1: Reaction Conditions and Yields for Adamantane Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Hydroxyadamantane-1-carboxylic acid | 1,3-Adamantanediol | 1. SOCl₂ 2. Triethylamine-water | up to 95% | [3] |
| 1,3-Dimethyladamantane | 3,5-Dimethyladamantan-1-ol | BrCCl₃, H₂O, Mn complexes, pyridine | 79% | [18] |
| Adamantane | 1-Adamantanol | Biocatalytic hydroxylation | 32% | [2] |
| 1-Adamantanol | 1-Adamantyl Acetate | Acetic acid, H₂SO₄ | ~65% | [8] |
Table 2: Polymerization Inhibitor Concentrations
| Inhibitor | Monomer | Typical Concentration (ppm) | Reference |
| Hydroquinone (HQ) | Methacrylates | 100 - 1000 | [13] |
| MEHQ | Methacrylates | 10 - 200 | [13] |
| BHT | Methacrylates | 200 - 1000 | [13] |
| Alpha-tocopherol (Vitamin E) | Methacrylates | 1 - 1000 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Adamantanediol [3]
-
Chlorination and Decarbonylation: 3-Hydroxyadamantane-1-carboxylic acid is reacted with thionyl chloride to form 1,3-dichloroadamantane.
-
Hydrolysis: The resulting 1,3-dichloroadamantane is converted to 1,3-adamantanediol in a triethylamine-water solution under pressure (0.5-0.6 MPa) and at an elevated temperature (110-130 °C) for 6 hours.
-
Workup and Purification: The reaction mixture is concentrated, and the resulting solid is dissolved in tetrahydrofuran or methanol. The solution is filtered, and the filtrate is concentrated to yield the final product.
Protocol 2: Fischer Esterification of an Adamantanol Derivative [16]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the adamantanol derivative (1.0 eq), the carboxylic acid (1.2-2.0 eq), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress using TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dihydroxyadamantan-1-yl Methacrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA) monomer. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Loss of product during aqueous work-up, particularly if the aqueous phase is not thoroughly extracted.- Premature polymerization of the monomer. | - Monitor the synthesis reaction using Thin-Layer Chromatography (TLC) to ensure completion.[1]- Improve the recovery from the aqueous phase by performing multiple extractions with a suitable organic solvent like ethyl acetate.[2]- Ensure a polymerization inhibitor (e.g., hydroquinone) is used during synthesis and storage.[1] |
| Presence of Unreacted Methacrylic Acid | - Inefficient neutralization after acid-catalyzed synthesis.- Co-elution during column chromatography. | - Neutralize the reaction mixture thoroughly with an aqueous sodium bicarbonate or sodium hydroxide solution.[1][2]- Wash the organic extract with an inorganic acid solution followed by water to remove any remaining acidic impurities.[2] |
| Contamination with Di- and Tri-substituted Adamantane By-products | - Reaction conditions favoring multiple esterifications (e.g., in syntheses starting from 1,3,5-adamantanetriol).[2] | - Employ column chromatography with a carefully selected solvent gradient (e.g., ethyl acetate/hexane) to separate the mono-, di-, and tri-substituted products.[1]- Optimize the stoichiometry of reactants in the synthesis to favor the formation of the mono-substituted product. |
| Polymer Contamination in the Final Product | - Inadequate use of polymerization inhibitors during synthesis or storage.- Exposure to heat or light. | - Add a polymerization inhibitor such as hydroquinone or p-methoxyphenol to the reaction mixture.[1][2]- Store the purified monomer at low temperatures and protected from light. |
| Insoluble Impurities Present | - By-products from the synthesis, such as dicyclohexylurea (DCU) if using DCC coupling.[1]- Impurities derived from acrylic acids that have low solubility in polymerization solvents.[2] | - If DCU is the impurity, it can be removed by filtration.[1]- For other insoluble impurities, recrystallization or a multi-step purification involving extraction and crystallization can be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently reported purification methods are column chromatography using silica gel with an ethyl acetate/hexane gradient, and recrystallization from a suitable solvent system.[1] A multi-step process involving neutralization of the crude reaction mixture, extraction with an organic solvent, and subsequent crystallization is also a highly effective method for achieving high purity.[2]
Q2: What are the typical impurities I should be aware of when synthesizing and purifying this monomer?
A2: Common impurities include unreacted starting materials like methacrylic acid, by-product polymers, and other adamantyl acrylates with different degrees of substitution, such as 5-hydroxy-1,3-adamantyl di(meth)acrylate and 1,3,5-adamantyl tri(meth)acrylate.[2] If dicyclohexylcarbodiimide (DCC) is used in the synthesis, dicyclohexylurea (DCU) will be a significant by-product.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the progress of column chromatography.[1] For assessing the final purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical method.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the structure of the purified product.[1]
Q4: Why is it important to use a polymerization inhibitor?
A4: The methacrylate group in the monomer is susceptible to polymerization, especially under conditions of heat, light, or in the presence of radical initiators.[1] A polymerization inhibitor, such as hydroquinone, is crucial to prevent the loss of the monomer to unwanted polymer formation during synthesis and storage, thereby ensuring a higher yield and purity of the desired product.[1]
Q5: What is the recommended procedure for removing metal impurities?
A5: To obtain a high-purity monomer suitable for applications like fine processing resists, it is beneficial to wash the organic phase containing the product with an inorganic acid solution (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid) prior to crystallization. This is followed by washing with water to remove any remaining acid.[2]
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating the desired monomer from unreacted starting materials and by-products of different polarities.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., a high ratio of hexane to ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is known as a gradient elution.[1]
-
Collect fractions of the eluent in separate test tubes.
-
-
Monitoring and Collection:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified monomer.
-
Protocol 2: Purification by Neutralization, Extraction, and Crystallization
This multi-step protocol is particularly effective for purifying the product from an acid-catalyzed synthesis.[2]
-
Neutralization:
-
Cool the crude reaction mixture to room temperature.
-
Slowly add an aqueous solution of a weak base, such as 5% sodium bicarbonate or sodium hydroxide, while stirring until the mixture is neutralized. Monitor the pH.
-
-
Phase Separation and Extraction:
-
The neutralized mixture will separate into an aqueous and an organic phase. The target product is primarily in the aqueous phase.[2]
-
Separate the aqueous phase. To improve recovery, you can add a nonpolar solvent like n-hexane to the two-phase solution before separation to further push the product into the aqueous layer.[2]
-
Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate. The extraction efficiency can be improved by concentrating the aqueous phase before extraction.[2]
-
-
Washing the Organic Phase:
-
Combine the organic extracts.
-
For removing metal impurities, wash the organic phase with a dilute aqueous solution of an inorganic acid (e.g., 0.1-10 wt% HCl or H₂SO₄), followed by washing with water until the washings are neutral.[2]
-
-
Crystallization:
-
Concentrate the washed organic phase under reduced pressure.
-
Induce crystallization by adding a poor solvent, such as n-hexane or toluene, to the concentrated solution.[2] Alternatively, crystallization can be performed using water or a mixed solvent containing water.[2]
-
Cool the solution to promote crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold, poor solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common impurities in DHAMA purification.
References
Technical Support Center: Optimizing Initiator Concentration for Adamantyl Methacrylate (ADMA) Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator concentration in the free-radical polymerization of adamantyl methacrylate (ADMA).
Troubleshooting Guide
This guide addresses common issues encountered during ADMA polymerization, with a focus on problems related to initiator concentration.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Slow or No Polymerization | Insufficient Initiator Concentration: The concentration of the free-radical initiator (e.g., AIBN or BPO) may be too low to generate a sufficient number of radicals to overcome inhibitors and sustain the polymerization reaction. | - Increase the initiator concentration in increments (e.g., 0.1 mol% relative to the monomer). - Ensure the chosen initiator has an appropriate half-life at the reaction temperature for a steady generation of radicals. |
| Presence of Inhibitors: ADMA monomer may contain inhibitors (like hydroquinone) to prevent premature polymerization during storage. Dissolved oxygen in the reaction mixture is also a potent inhibitor. | - Purify the ADMA monomer before use by passing it through a column of basic alumina to remove inhibitors. - Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by using freeze-pump-thaw cycles. | |
| Uncontrolled/Too Fast Polymerization (Rapid Exotherm) | Excessively High Initiator Concentration: A high initiator concentration leads to a rapid generation of a large number of free radicals, causing a very fast and exothermic polymerization that is difficult to control. | - Reduce the initiator concentration. - Consider adding the initiator solution dropwise over a period of time to control the rate of initiation. - Ensure efficient heat dissipation by using an appropriate reaction vessel and a temperature-controlled bath. |
| Low Molecular Weight of the Resulting Polymer | High Initiator Concentration: The molecular weight of the polymer is generally inversely proportional to the initiator concentration. A higher concentration of initiator results in a larger number of polymer chains, each growing for a shorter time before termination.[1] | - To achieve a higher molecular weight, decrease the initiator concentration.[1] This will generate fewer polymer chains that grow to a larger size. |
| High Polydispersity Index (PDI) | Poor Control Over Initiation and Termination: A very rapid or uncontrolled polymerization can lead to a broad distribution of polymer chain lengths, resulting in a high PDI. | - Optimize the initiator concentration to achieve a controlled polymerization rate. - Ensure homogeneous mixing and temperature throughout the reaction vessel. - For better control over PDI, consider controlled radical polymerization techniques like RAFT or ATRP. |
| Bubble Formation in the Polymer | Nitrogen Evolution from Azo Initiators: Initiators like AIBN decompose to produce nitrogen gas. If the polymerization is too rapid, this gas can be trapped in the viscous polymer. | - Control the polymerization rate by adjusting the initiator concentration and temperature. - Apply a vacuum at the end of the polymerization (if feasible) to remove trapped gas. |
| Boiling of Monomer/Solvent: Inadequate heat dissipation can cause the temperature to rise to the boiling point of the monomer or solvent. | - Improve heat dissipation by using a larger reaction vessel, a more efficient stirring mechanism, or a lower reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are common free-radical initiators for adamantyl methacrylate (ADMA) polymerization?
A1: Common thermal initiators for the free-radical polymerization of methacrylates, including ADMA, are azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The choice of initiator depends on the desired reaction temperature and the solvent used.
Q2: How does initiator concentration affect the rate of polymerization and the final polymer's molecular weight?
A2: Generally, increasing the initiator concentration leads to a faster rate of polymerization because more free radicals are generated to initiate polymer chains.[2][3] However, this also results in a lower average molecular weight, as a higher number of growing chains will terminate sooner, leading to shorter polymer chains.[1]
Q3: Why is it crucial to remove oxygen from the polymerization reaction?
A3: Oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating and propagating radicals to form stable peroxide radicals, which do not effectively continue the polymer chain growth. This can lead to a long induction period, slow polymerization, or complete inhibition of the reaction. Therefore, degassing the reaction mixture is a critical step.
Q4: What is a typical temperature range for the free-radical polymerization of ADMA?
A4: The reaction temperature depends on the initiator used. For AIBN, a common temperature range is 60-80 °C. For BPO, the polymerization is also typically conducted in a similar temperature range. The specific temperature should be chosen based on the initiator's half-life to ensure a controlled rate of radical generation.
Q5: How can I purify the final poly(adamantyl methacrylate) (PADMA)?
A5: Poly(adamantyl methacrylate) is soluble in solvents like THF, chloroform, and toluene.[4] A common purification method is to dissolve the crude polymer in one of these solvents and then precipitate it by adding the solution dropwise into a non-solvent such as methanol or ethanol.[4] This process can be repeated to achieve higher purity.
Data Presentation
The following table summarizes the general effect of initiator concentration on the properties of the resulting polymer in free-radical polymerization. Specific values for ADMA may vary depending on the exact reaction conditions.
| Initiator Concentration | Rate of Polymerization | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | Slower | Higher | Generally Lower/Narrower |
| High | Faster | Lower | Generally Higher/Broader |
Example Data for Methacrylate Polymerization with BPO Initiator
The following data is derived from studies on methacrylate bone cement and illustrates the effect of Benzoyl Peroxide (BPO) concentration on final monomer conversion.[2][3]
| BPO Concentration (wt.%) | Final Double Bond Conversion (%) |
| 0.1 | ~74 |
| 0.3 | ~100 |
| 0.7 | ~80 |
This data indicates that there is an optimal initiator concentration to achieve maximum conversion; excessively high concentrations can sometimes lead to side reactions or early termination that reduce overall conversion.[2][3]
Experimental Protocols
General Protocol for Free-Radical Solution Polymerization of ADMA
This protocol provides a general procedure for the solution polymerization of ADMA using AIBN as the initiator.
Materials:
-
Adamantyl methacrylate (ADMA), inhibitor-free
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or THF)
-
Non-solvent for precipitation (e.g., methanol)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Temperature-controlled oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of ADMA and AIBN in the anhydrous solvent. The AIBN concentration is typically in the range of 0.1 to 1.0 mol% relative to the ADMA monomer.
-
Degassing: Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble a gentle stream of inert gas through the solution for 30-60 minutes.
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN). Allow the reaction to proceed with stirring for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity.
-
Termination: To stop the reaction, cool the flask to room temperature and expose the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
-
Isolation and Drying: Collect the precipitated white polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(adamantyl methacrylate) for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR spectroscopy.[4]
Visualizations
Caption: Experimental workflow for the free-radical polymerization of adamantyl methacrylate.
Caption: Troubleshooting logic for common issues in ADMA polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 4. polymersource.ca [polymersource.ca]
minimizing oligomer formation in adamantyl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oligomer formation and addressing other common issues encountered during the polymerization of adamantyl methacrylate (AdMA).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during AdMA polymerization.
| Issue | Possible Causes | Recommended Solutions |
| High Oligomer Content or Broad Molecular Weight Distribution in Free-Radical Polymerization | 1. High Initiator Concentration: An excessive amount of initiator can lead to a higher number of shorter polymer chains and increased termination reactions.[1][2] 2. High Polymerization Temperature: Elevated temperatures can increase the rate of side reactions and chain transfer, leading to a broader molecular weight distribution.[3][4] 3. Incomplete Monomer Conversion: Premature termination of the polymerization can result in a significant amount of unreacted monomer and oligomers. | 1. Optimize Initiator Concentration: Reduce the initiator concentration to favor the growth of longer polymer chains.[1][2] 2. Lower Polymerization Temperature: Conduct the polymerization at a lower temperature to minimize side reactions. Note that this may require longer reaction times to achieve high conversion.[3][4] 3. Extend Reaction Time: Ensure the polymerization proceeds for a sufficient duration to achieve high monomer conversion. Monitor conversion using techniques like NMR or FTIR spectroscopy. |
| Formation of Oligomers and Uncontrolled Polymerization in Anionic Polymerization | 1. Presence of Impurities: Anionic polymerization is highly sensitive to impurities such as water, oxygen, and other protic substances, which can terminate the living polymer chains.[5] 2. Side Reactions: Backbiting reactions of the propagating enolate anions can lead to the formation of cyclic oligomers.[5][6] 3. Inappropriate Initiator System: The choice of initiator and additives is crucial for controlling the polymerization of methacrylates. | 1. Rigorous Purification: Ensure all reagents (monomer, solvent, initiator) and glassware are meticulously purified and dried. The use of high-vacuum techniques is recommended.[5][6] 2. Low-Temperature Polymerization: Perform the polymerization at very low temperatures (e.g., -78 °C) to suppress side reactions like backbiting.[5][6] 3. Select Appropriate Initiator System: Utilize initiator systems known to provide good control over methacrylate polymerization, such as sec-butyllithium/diphenylethylene/lithium chloride (sec-BuLi/DPE/LiCl) or diphenylmethylpotassium/diethylzinc (DPMK/Et2Zn).[6] |
| Poor Control and High Polydispersity in RAFT Polymerization | 1. Incompatible RAFT Agent: The choice of the Reversible Addition-Fragmentation chain-Transfer (RAFT) agent is critical and monomer-dependent.[7] 2. Incorrect Initiator-to-RAFT Agent Ratio: An inappropriate ratio can lead to a loss of "living" character and a broad molecular weight distribution.[7] 3. Oxygen Inhibition: The presence of oxygen can interfere with the radical polymerization process. | 1. Select a Suitable RAFT Agent: For methacrylates like AdMA, trithiocarbonates are often effective.[7] 2. Optimize Ratios: Adjust the molar ratio of initiator to RAFT agent to control the number of polymer chains and maintain living characteristics. A higher ratio of RAFT agent to initiator generally provides better control.[7] 3. Deoxygenate the Reaction Mixture: Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: Why is oligomer formation a concern in the synthesis of poly(adamantyl methacrylate)?
A1: Oligomers, which are low molecular weight byproducts, can negatively impact the final properties of the polymer. They can act as plasticizers, reducing the glass transition temperature (Tg) and mechanical strength of the material. In applications such as photoresists for microelectronics, the presence of oligomers can affect the resolution and performance of the patterned features.
Q2: How does the bulky adamantyl group influence polymerization and oligomer formation?
A2: The rigid and bulky adamantyl group can introduce significant steric hindrance. This can be advantageous as it may suppress side reactions that lead to oligomer formation.[8] However, it can also affect the polymerization kinetics.
Q3: What analytical techniques are suitable for quantifying oligomer content in my poly(adamantyl methacrylate) sample?
A3: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is the most common and effective method for analyzing the molecular weight distribution of polymers and quantifying the amount of oligomers.[9][10][11] These techniques separate molecules based on their size, allowing for the visualization and quantification of the low molecular weight oligomer fraction relative to the main polymer peak.
Q4: Can I use the same RAFT agent for adamantyl methacrylate as I use for styrene or acrylates?
A4: Not necessarily. The effectiveness of a RAFT agent is highly dependent on the monomer being polymerized. For methacrylates, RAFT agents like trithiocarbonates are generally recommended to achieve good control over the polymerization.[7] It is crucial to consult the literature to select a RAFT agent that is well-suited for methacrylates.
Q5: At what temperature should I conduct the free-radical polymerization of adamantyl methacrylate to minimize side reactions?
A5: While higher temperatures increase the rate of polymerization, they can also promote side reactions leading to oligomers and a broader molecular weight distribution.[3][4] A common starting point for free-radical polymerization is in the range of 60-80 °C, depending on the initiator used. However, optimization may be required to balance the reaction rate and the control over the polymer architecture.
Experimental Protocols
Free-Radical Polymerization of Adamantyl Methacrylate (AdMA)
This protocol describes a typical bulk polymerization of AdMA using a thermal initiator.
Materials:
-
Adamantyl methacrylate (AdMA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Schlenk flask with a magnetic stir bar
-
Vacuum line or inert gas supply (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Place the desired amount of AdMA monomer and AIBN (typically 0.1-1 mol% relative to the monomer) into the Schlenk flask.
-
Seal the flask and connect it to the vacuum line or inert gas supply.
-
Deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours).
-
To terminate the polymerization, cool the flask rapidly in an ice bath and expose the mixture to air.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., methanol or hexane).
-
Filter and dry the purified polymer under vacuum.
RAFT Polymerization of Adamantyl Methacrylate (AdMA)
This protocol provides a general procedure for the controlled polymerization of AdMA using a RAFT agent.
Materials:
-
Adamantyl methacrylate (AdMA), purified
-
RAFT agent (e.g., a suitable trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line or inert gas supply (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Add the AdMA monomer, RAFT agent, and initiator to the Schlenk flask in the desired molar ratios.
-
Add the anhydrous solvent.
-
Seal the flask and deoxygenate the solution using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction for the planned duration. Samples can be taken periodically under an inert atmosphere to monitor monomer conversion and molecular weight evolution by NMR and GPC/SEC, respectively.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Data Presentation
Table 1: Influence of Initiator Concentration on Free-Radical Polymerization of a Methacrylate Monomer.
| Initiator Concentration (wt%) | Polymerization Rate (1/s) | Final Double Bond Conversion (%) |
| 0.05 | Lower | ~74 |
| 0.3 | Higher | ~100 |
| 0.7 | Highest | ~80 |
Data adapted from a study on methacrylate bone cement, illustrating general trends.[1]
Table 2: Controlled Anionic Polymerization of Adamantyl Acrylate (AdA) at -78 °C in THF.
| Initiator System | Mn ( kg/mol ) | Mw/Mn (PDI) |
| sec-BuLi/DPE/LiCl | 4.3 - 25.1 | 1.11 - 1.15 |
| DPMK/Et2Zn | 4.3 - 71.8 | ~1.10 |
| Na-Naph/DPE/Et2Zn | 10.5 | 1.18 |
Data from a study on the closely related adamantyl acrylate, demonstrating the high degree of control achievable.[5][6]
Visualizations
Caption: Workflow of Free-Radical Polymerization.
Caption: Mechanism of RAFT Polymerization.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: 3,5-Dihydroxyadamantan-1-yl Methacrylate-based Photoresists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of 3,5-Dihydroxyadamantan-1-yl Methacrylate-based photoresists.
Troubleshooting Guide
This guide addresses common adhesion-related problems in a question-and-answer format, offering potential causes and solutions.
Q1: My photoresist film is peeling or lifting off the substrate during development. What are the possible causes and how can I fix it?
A1: Photoresist peeling, or delamination, is a frequent adhesion issue. The primary causes often relate to improper substrate surface preparation, which hinders the formation of a strong bond between the photoresist and the wafer.
Potential Causes and Solutions:
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Inadequate Surface Dehydration: Residual moisture on the substrate surface is a primary culprit for poor adhesion.
-
Solution: Implement a thorough dehydration bake of your substrate prior to resist coating. A typical process involves baking the substrate on a hotplate at 150-200°C for at least 3 minutes. For critical applications, a vacuum oven can be used to ensure complete moisture removal.
-
-
Hydrophilic Substrate Surface: Silicon wafers and other common substrates naturally have a hydrophilic surface due to the presence of hydroxyl (-OH) groups, which can attract moisture and repel the organic photoresist.
-
Solution: Apply an adhesion promoter like Hexamethyldisilazane (HMDS). HMDS vapor priming is a standard industry practice that replaces the surface hydroxyl groups with trimethylsilyl groups, rendering the surface hydrophobic and more receptive to the photoresist.
-
-
Contaminated Substrate Surface: Organic residues, particulates, or chemical contaminants on the wafer surface can interfere with adhesion.
-
Solution: Ensure a rigorous substrate cleaning procedure before any other processing steps. This can include solvent rinses (e.g., acetone followed by isopropanol), piranha etch (a mixture of sulfuric acid and hydrogen peroxide), or oxygen plasma treatment to remove organic contaminants.
-
Q2: I'm observing "dewetting" or the formation of circular defects in my spin-coated photoresist film. What's causing this?
A2: Dewetting occurs when the liquid photoresist fails to spread uniformly across the substrate, often retracting into droplets or leaving uncoated areas. This is a clear indicator of poor surface wetting.
Potential Causes and Solutions:
-
Low Surface Energy of the Photoresist: If the surface energy of the photoresist is significantly higher than the surface energy of the substrate, the resist will tend to bead up rather than spread.
-
Solution: Modify the substrate surface to increase its surface energy or choose a photoresist formulation with a lower surface tension. However, for a given photoresist, modifying the substrate is more practical. Applying an adhesion promoter that makes the surface more compatible with the resist is the recommended approach.
-
-
Excessively Hydrophobic Surface: While a hydrophobic surface is generally desired, an overly hydrophobic surface can also lead to dewetting.
-
Solution: Optimize your HMDS treatment. Over-priming with HMDS can create a surface that is too non-polar for the photoresist to wet effectively. Reduce the HMDS vapor prime time or temperature and verify the surface energy using contact angle measurements.
-
Q3: After developing my photoresist, I see undercutting of the features. How can I improve the adhesion to prevent this?
A3: Undercutting happens when the developer etches laterally under the photoresist pattern, causing a loss of feature fidelity. This is a direct consequence of poor adhesion at the resist-substrate interface.
Potential Causes and Solutions:
-
Poor Interfacial Adhesion: A weak bond between the photoresist and the substrate allows the developer to penetrate the interface.
-
Solution: Enhance the surface preparation. A properly applied adhesion promoter like HMDS is crucial. For substrates where HMDS is less effective, such as some metals, alternative adhesion promoters or a thin adhesion-promoting layer (e.g., a thin layer of a compatible polymer) may be necessary.
-
-
Stress in the Photoresist Film: High internal stress in the photoresist film can contribute to lifting at the edges of features, making them more susceptible to undercutting.
-
Solution: Optimize the post-apply bake (PAB) or soft bake step. An appropriate bake temperature and time can help to anneal stress in the film. Consult the photoresist manufacturer's datasheet for recommended baking parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the dihydroxy functionality in this compound on adhesion?
A1: The two hydroxyl (-OH) groups on the adamantyl moiety introduce a significant polar character to the monomer. This increased polarity can enhance the photoresist's solubility in aqueous developers. From an adhesion perspective, these hydroxyl groups can potentially form hydrogen bonds with hydroxyl groups present on a native silicon oxide surface, which could theoretically improve adhesion. However, the presence of these polar groups also increases the hydrophilic nature of the polymer, which can make it more susceptible to moisture and may require careful optimization of surface treatments to achieve a balanced hydrophilic-hydrophobic interaction at the interface for optimal adhesion.
Q2: How does an HMDS treatment improve photoresist adhesion?
A2: Hexamethyldisilazane (HMDS) is an adhesion promoter that works by modifying the surface of the substrate. Silicon wafers, for example, have a native oxide layer with surface hydroxyl (-OH) groups, making the surface hydrophilic (water-attracting). HMDS reacts with these hydroxyl groups, replacing them with trimethylsilyl groups (-(CH₃)₃). This transformation renders the surface hydrophobic (water-repelling). A hydrophobic surface is more compatible with the organic-based photoresist, leading to better wetting and a stronger adhesive bond. It also prevents moisture from interfering with the resist-substrate interface.[1]
Q3: What are the key parameters to control during an HMDS vapor priming process?
A3: For effective and repeatable HMDS treatment, the following parameters are critical:
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Dehydration Bake: Ensure the substrate is thoroughly dehydrated before HMDS exposure. A bake at 150-200°C for several minutes is typically required.
-
HMDS Vapor Temperature: The temperature of the HMDS vapor should be controlled, typically in the range of 100-150°C.
-
Substrate Temperature: The substrate should also be heated during the priming process to facilitate the reaction.
-
Priming Time: The duration of the exposure to HMDS vapor needs to be optimized. Insufficient time will result in incomplete surface coverage, while excessive time can lead to over-priming and potential dewetting issues.
Q4: How can I quantitatively measure the effectiveness of my surface treatment for improved adhesion?
A4: Contact angle measurement is a simple yet powerful technique to quantify the hydrophobicity of a surface and, by extension, the effectiveness of an adhesion promotion treatment. A goniometer is used to measure the angle a droplet of deionized (DI) water makes with the substrate surface.
-
A hydrophilic surface (e.g., an untreated silicon wafer) will have a low contact angle (typically < 40°).
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A hydrophobic surface (e.g., after a successful HMDS treatment) will have a high contact angle (typically 70-90°).
By measuring the contact angle before and after your surface treatment, you can verify that the desired surface modification has occurred.
Q5: Are there alternatives to HMDS for adhesion promotion?
A5: Yes, while HMDS is the most common adhesion promoter for silicon-based substrates, other options exist, especially for different substrate materials:
-
Oxygen Plasma Treatment: An O₂ plasma treatment can clean the substrate by removing organic contaminants and can also activate the surface by creating reactive sites that may improve adhesion for certain photoresists.
-
Other Silane Coupling Agents: Various organosilane compounds with different functional groups can be used to tailor the surface properties for specific photoresists.
-
Adhesion-Promoting Layers: In some cases, a thin layer of a material known to have good adhesion to both the substrate and the photoresist can be deposited before resist coating.
Data Presentation
The following tables provide representative quantitative data for the effect of surface treatments on contact angle and a general comparison of adhesion promoters. Please note that this data is illustrative and may not be specific to this compound-based photoresists due to the lack of publicly available data for this specific material.
Table 1: Representative Contact Angle Measurements on Silicon Wafer with Different Surface Treatments
| Surface Treatment | Typical Contact Angle (°) | Surface Property | Expected Adhesion for Adamantyl Methacrylate Resists |
| Untreated (Native Oxide) | 15 - 40 | Hydrophilic | Poor |
| Dehydration Bake (200°C, 5 min) | 20 - 45 | Hydrophilic | Poor to Moderate |
| Oxygen Plasma (50W, 30s) | < 10 | Highly Hydrophilic | Poor |
| HMDS Vapor Prime (150°C, 60s) | 70 - 90 | Hydrophobic | Good to Excellent |
Table 2: General Comparison of Adhesion Promotion Techniques
| Adhesion Promoter | Mechanism | Primary Substrates | Advantages | Disadvantages |
| HMDS | Chemical modification (silylation) | Silicon, Silicon Dioxide | Industry standard, highly effective, repeatable | Less effective on some metals and polymers |
| Oxygen Plasma | Surface cleaning and activation | Various | Effective for organic contaminant removal | Can increase surface hydrophilicity, may not be ideal for all resists |
| Silane Coupling Agents | Forms chemical bridges | Glass, Metals, Silicon | Versatile, can be tailored to specific chemistries | Requires careful selection of the silane, process can be more complex |
| Adhesion-promoting layers | Provides a compatible interface | Various | Can be very effective for difficult substrates | Adds process complexity and cost |
Experimental Protocols
Protocol 1: Standard HMDS Vapor Priming for Silicon Wafers
-
Substrate Cleaning: a. Perform a solvent clean by rinsing the silicon wafer with acetone, followed by isopropanol, and then deionized (DI) water. b. Dry the wafer thoroughly with a nitrogen gun.
-
Dehydration Bake: a. Place the cleaned wafer on a hotplate set to 200°C for 5 minutes to remove any adsorbed moisture.
-
HMDS Vapor Priming: a. Transfer the hot wafer immediately to an HMDS vapor priming chamber (e.g., a YES oven or a simple vacuum chamber with a heated HMDS source). b. The chamber should be pre-heated to approximately 150°C. c. Evacuate the chamber and introduce HMDS vapor. d. Allow the wafer to be exposed to the HMDS vapor for 60-120 seconds. e. Purge the chamber with nitrogen and remove the wafer.
-
Cooling: a. Allow the wafer to cool to room temperature on a clean, dry surface before photoresist coating.
Protocol 2: Contact Angle Measurement for Surface Characterization
-
Instrument Setup: a. Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system. b. Ensure the instrument is level and calibrated.
-
Sample Preparation: a. Place the surface-treated substrate on the sample stage.
-
Droplet Dispensing: a. Fill the syringe with high-purity deionized (DI) water. b. Carefully dispense a small droplet (typically 2-5 µL) of DI water onto the substrate surface.
-
Image Capture and Analysis: a. Capture a clear image of the droplet at the liquid-solid interface. b. Use the goniometer's software to analyze the image and measure the contact angle on both sides of the droplet.
-
Data Recording: a. Record the average contact angle. For statistical relevance, perform measurements at multiple locations on the substrate and average the results.
Visualizations
Diagram 1: Troubleshooting Workflow for Photoresist Adhesion Issues
Caption: Troubleshooting workflow for diagnosing and resolving common photoresist adhesion problems.
Diagram 2: Experimental Workflow for Improving Photoresist Adhesion
References
Technical Support Center: Synthesis of Adamantane-Containing Methacrylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of adamantane-containing methacrylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing adamantane-containing methacrylates?
A1: The two primary methods for synthesizing adamantane-containing methacrylates are:
-
Fischer-Speier Esterification: This method involves the direct esterification of an adamantanol with methacrylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Water is a byproduct and is typically removed to drive the reaction to completion.[1][2]
-
Acylation with Methacryloyl Chloride: This method involves the reaction of an adamantanol with methacryloyl chloride, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.[3][4][5]
Q2: What are the typical side reactions I should be aware of during the synthesis?
A2: Common side reactions include:
-
Polymerization: The methacrylate product can polymerize, especially at elevated temperatures or in the presence of radical initiators. This is a significant issue that can drastically reduce the yield of the desired monomer.[6]
-
HCl Addition: When using methacryloyl chloride, the generated hydrogen chloride (HCl) can add across the double bond of the methacrylate product, forming a 3-chloropropionate byproduct.[4]
-
Crosslinking: In syntheses involving Friedel-Crafts type reactions with the adamantane moiety, crosslinking can occur, leading to the formation of high-molecular-weight byproducts.[7]
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted adamantanol and methacrylic acid as impurities.[2]
-
Adamantane Rearrangements: Under strong acidic conditions, the adamantane cage structure itself can potentially undergo rearrangement, although this is less common under standard esterification conditions.[8]
Q3: How can I prevent polymerization of my adamantyl methacrylate product during synthesis and storage?
A3: To prevent polymerization, you should:
-
Use Polymerization Inhibitors: Add inhibitors such as hydroquinone (HQ), methoquinone (MEHQ), or phenothiazine to the reaction mixture and during purification and storage.[2][6]
-
Control Temperature: Avoid excessive heat during the reaction and purification steps. Distillation should be performed under reduced pressure to keep the temperature low.[2][6]
-
Introduce Air/Oxygen: For some inhibitors like MEHQ to be effective, a small amount of oxygen is required. Bubbling a small stream of air through the reaction mixture can be beneficial.[2]
-
Store Properly: Store the purified monomer in a cool, dark place, and ensure the presence of a stabilizer.
Q4: Why is my yield of adamantyl methacrylate consistently low?
A4: Low yields can be attributed to several factors:
-
Incomplete water removal in Fischer esterification: The presence of water can shift the equilibrium back towards the reactants. Using a Dean-Stark trap or other methods to continuously remove water is crucial.[1]
-
Side reactions: As mentioned in Q2, side reactions like polymerization or byproduct formation consume your starting materials and product.
-
Catalyst inactivation: The acid catalyst can be inactivated by moisture. Ensure all reagents and solvents are dry.
-
Sub-optimal reaction conditions: The reaction temperature, time, and stoichiometry of reactants and catalyst may need optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive catalyst (e.g., moisture contamination).- Reaction temperature is too low.- Insufficient reaction time.- Inefficient removal of water byproduct (in Fischer esterification). | - Use fresh, high-purity catalyst and ensure anhydrous conditions.- Optimize the reaction temperature based on literature protocols.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Ensure the Dean-Stark trap is functioning correctly to remove water.[1] |
| Product contains unreacted starting materials (adamantanol, methacrylic acid) | - Incomplete reaction.- Insufficient catalyst.- Reversible reaction equilibrium. | - Increase reaction time or temperature.- Increase the amount of catalyst.- For Fischer esterification, ensure efficient water removal.[1]- Use an excess of one reactant (e.g., methacrylic acid) to drive the reaction to completion.[2] |
| Product is a solid or highly viscous oil | - Polymerization of the methacrylate product. | - Add a polymerization inhibitor (e.g., hydroquinone, MEHQ) to the reaction mixture.[2]- Lower the reaction and distillation temperatures.- Ensure the presence of an inhibitor during workup and storage. |
| Presence of an unexpected peak in GC-MS, possibly a chloro-adduct | - Reaction of HCl with the methacrylate double bond (when using methacryloyl chloride). | - Use a non-nucleophilic base (e.g., triethylamine, pyridine) in stoichiometric amounts to scavenge the HCl produced.[4][9] |
| Formation of high molecular weight byproducts | - Crosslinking reactions involving the adamantane moiety, especially under strong acid catalysis. | - Use milder reaction conditions.- Consider a different synthetic route that avoids harsh acidic conditions if this is a persistent issue.[7] |
Quantitative Data from Experimental Protocols
| Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 1-Adamantanol, Methacrylic Acid | p-Toluenesulfonic acid | Toluene | Heating with stirring, water removal with Dean-Stark trap | - | 91% (crude) | [1] |
| 1-Adamantanol, Methacrylic Acid | Concentrated Sulfuric Acid | Methylcyclohexane | 100-115°C, 4 hours, with air bubbling | 84.1% | 99.5% (after distillation) | [2] |
| Adamantane derivatives, Methacryloyl Chloride | Pyridine, DABCO | Pyridine | - | Good yields | - | [3][5] |
Key Experimental Protocols
Protocol 1: Fischer Esterification of 1-Adamantanol with Methacrylic Acid
-
Reactants: 1-Adamantanol (70 g), Methacrylic Acid (50 g).
-
Catalyst: p-Toluenesulfonic acid (1 g).
-
Solvent: Toluene (200 ml).
-
Procedure:
-
Combine 1-adamantanol, methacrylic acid, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux with stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with water, a 10% aqueous sodium hydrogencarbonate solution, and again with water.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1-adamantyl methacrylate.[1]
-
Protocol 2: Synthesis of Adamantyl Methacrylate using Methacryloyl Chloride
-
Reactants: Adamantanol, Methacryloyl Chloride.
-
Base: Triethylamine or Pyridine.
-
Solvent: Dichloromethane or THF.
-
Procedure:
-
Dissolve the adamantanol in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (e.g., triethylamine) to the solution.
-
Cool the mixture in an ice bath (0-5°C).
-
Add methacryloyl chloride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a specified time (e.g., 0.5-2 hours), then warm to room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with water and a saturated aqueous sodium bicarbonate solution to remove any remaining acid and unreacted starting materials.
-
Dry the organic layer, remove the solvent, and purify the product, typically by distillation under reduced pressure in the presence of a polymerization inhibitor.[4][6]
-
Visualizations
Reaction Pathways
Troubleshooting Workflow
References
- 1. Synthesis routes of 1-Adamantyl methacrylate [benchchem.com]
- 2. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of acrylate monomers in heterogeneous continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]
- 8. Rearrangements in the adamantane nucleus - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAM).
Troubleshooting Guide
Issue 1: Premature Polymerization of DHAM Monomer During Storage or Synthesis
-
Question: My DHAM monomer is polymerizing before I can use it. How can I prevent this?
-
Answer: Premature polymerization is a common issue with reactive monomers like methacrylates. This is often caused by exposure to heat, light, or contaminants that can initiate radical polymerization. To prevent this, inhibitors are added to the monomer.
-
Recommended Action:
-
Storage: Store DHAM monomer in a cool, dark, and dry place. Refrigeration is often recommended.
-
Inhibitor Addition: Ensure an appropriate inhibitor is present in the monomer. Common inhibitors for methacrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[1][2] A typical concentration for inhibitors like BHT is around 0.01% by weight.[1] During the synthesis of DHAM, an inhibitor such as hydroquinone (0.1–0.5 wt%) is often necessary to suppress polymerization.[3]
-
Oxygen Requirement: Some inhibitors, particularly phenolic inhibitors like hydroquinone, require the presence of dissolved oxygen to be effective.[4] Therefore, do not store the monomer under an inert atmosphere if using such inhibitors.
-
-
Issue 2: Inconsistent or Slow Polymerization of DHAM
-
Question: My DHAM polymerization reaction is very slow or does not proceed to completion. What could be the cause?
-
Answer: Slow or incomplete polymerization can be frustrating. The issue often lies with the concentration of the inhibitor or the initiator, or the presence of impurities.
-
Recommended Action:
-
Inhibitor Removal: Commercial monomers contain inhibitors to prevent premature polymerization during storage.[2] These inhibitors must be removed before polymerization. This can be achieved by washing the monomer solution with an alkaline solution (e.g., aqueous NaOH) to remove acidic inhibitors, followed by washing with deionized water, drying with a suitable agent (e.g., anhydrous MgSO₄), and filtration. Alternatively, passing the monomer through a column of activated alumina can also remove the inhibitor.
-
Initiator Concentration: Ensure you are using the correct concentration of initiator. Insufficient initiator will lead to slow and incomplete polymerization.
-
Oxygen Inhibition: Oxygen can inhibit free-radical polymerization.[1] Degas your reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through it or by using freeze-pump-thaw cycles before initiating polymerization.
-
Purity of Reagents: Ensure all your reagents, including the monomer and solvent, are pure and free from contaminants that could inhibit polymerization.
-
-
Issue 3: Formation of Gel or Insoluble Polymer
-
Question: My DHAM polymerization is resulting in the formation of a gel or an insoluble polymer. How can I control the polymerization to obtain a soluble polymer?
-
Answer: Gel formation is typically a result of uncontrolled polymerization leading to a high degree of cross-linking.
-
Recommended Action:
-
Monomer Concentration: Lowering the initial monomer concentration can help to reduce the rate of polymerization and prevent premature gelation.
-
Reaction Temperature: Control the reaction temperature. Exothermic polymerization reactions can lead to a rapid increase in temperature and an uncontrolled reaction rate.[5] Running the reaction at a lower temperature or using a controlled temperature bath can help manage the reaction.
-
Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight and reduce the likelihood of cross-linking.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common inhibitors used for methacrylate polymerization?
-
Q2: How do inhibitors work to prevent polymerization?
-
A2: Inhibitors function by reacting with and deactivating the free radicals that initiate and propagate the polymerization chain reaction.[1][5] For example, phenolic inhibitors can donate a hydrogen atom to a growing polymer radical, forming a stable radical that is unable to continue the polymerization chain.[4]
-
-
Q3: Can I use any inhibitor for my DHAM polymerization?
-
A3: While many inhibitors are effective for methacrylates, the choice of inhibitor can depend on the specific polymerization conditions (e.g., temperature) and the desired properties of the final polymer. For instance, some inhibitors may be more effective at higher temperatures than others.[4] It is advisable to consult the literature or perform preliminary experiments to determine the most suitable inhibitor for your specific application.
-
-
Q4: How does the concentration of an inhibitor affect the polymerization of DHAM?
-
A4: The concentration of the inhibitor is crucial. A sufficient amount is needed to prevent premature polymerization, but an excessive concentration can significantly slow down or completely inhibit the desired polymerization reaction.[1] The induction period (the initial period where no polymerization occurs) is directly proportional to the inhibitor concentration.[4]
-
-
Q5: Are there any safety precautions I should take when working with DHAM and its inhibitors?
-
A5: Yes. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for DHAM and the specific inhibitor you are using for detailed safety information.
-
Data Presentation
Table 1: Common Inhibitors for Methacrylate Polymerization and Their Typical Concentrations
| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action |
| Hydroquinone | HQ | 100-1000 ppm | Radical Scavenger (requires O₂)[4][6] |
| Monomethyl Ether of Hydroquinone | MEHQ | 10-200 ppm | Radical Scavenger (requires O₂)[2] |
| Butylated Hydroxytoluene | BHT | 100-500 ppm | Radical Scavenger[1] |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | 50-500 ppm | Stable Free Radical[5] |
| Phenothiazine | PTZ | 100-1000 ppm | Radical Scavenger |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound (DHAM) Monomer
-
Materials:
-
DHAM monomer containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Filter paper and funnel
-
-
Procedure:
-
Dissolve the DHAM monomer in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer if using ether) will contain the deprotonated phenolic inhibitor.
-
Drain the aqueous layer.
-
Repeat the washing with 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash two more times.
-
Drain the organic layer into a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to remove any remaining water. Swirl the flask gently.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, inhibitor-free DHAM monomer.
-
Use the purified monomer immediately or store it in a refrigerator for a short period.
-
Visualizations
Caption: Workflow for the removal of phenolic inhibitors from DHAM monomer.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: 3,5-Dihydroxyadamantan-1-yl Methacrylate vs. 3-Hydroxy-1-adamantyl methacrylate for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polymers with tailored properties for advanced applications. This guide provides an objective comparison of two functionalized adamantane-based methacrylates: 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA) and 3-Hydroxy-1-adamantyl methacrylate (HAMA).
The incorporation of the rigid, bulky adamantane cage into a polymer backbone imparts unique characteristics, including enhanced thermal stability and mechanical strength. The presence of hydroxyl groups on the adamantane moiety in DHAMA and HAMA offers reactive sites for further functionalization, making them particularly valuable in the development of materials for drug delivery, tissue engineering, and advanced photoresists.
At a Glance: Key Physicochemical Properties
A summary of the fundamental properties of DHAMA and HAMA is presented below, providing a foundational understanding of these two monomers.
| Property | This compound (DHAMA) | 3-Hydroxy-1-adamantyl methacrylate (HAMA) |
| Molecular Formula | C₁₄H₂₀O₄[1] | C₁₄H₂₀O₃[2] |
| Molecular Weight | 252.31 g/mol [1] | 236.31 g/mol [2] |
| Appearance | - | White to almost white powder or crystal[2] |
| Melting Point | - | 89.0 to 93.0 °C[2] |
| Boiling Point | - | 329 °C[2] |
| Density | - | 1.17 g/cm³[2] |
| Solubility | Soluble in methanol[2] | Soluble in methanol[2] |
Performance Comparison: Insights from Experimental Data
While direct head-to-head comparative studies on the homopolymers of DHAMA and HAMA are limited, existing research on related copolymers provides valuable insights into their performance characteristics.
Thermal Stability
The adamantane structure is known to enhance the thermal stability of polymers.[3] A study comparing the effects of incorporating 1-adamantyl methacrylate (AdMA) and 1-acryloyloxy-3-hydroxyadamantane (HAdMA, structurally analogous to HAMA) into a polymethyl methacrylate (PMMA) backbone revealed that the hydroxyl-containing monomer offered superior thermal performance. Specifically, the introduction of just 5% HAdMA increased the initial decomposition temperature of the PMMA copolymer from 160 °C to approximately 260 °C.[4] The study concluded that HAdMA was more effective than AdMA at improving the thermal properties of PMMA.[4] This suggests that the hydroxyl group in HAMA plays a significant role in enhancing thermal stability.
While specific data for a DHAMA homopolymer is not available, the presence of two hydroxyl groups in DHAMA is anticipated to further enhance intermolecular interactions, such as hydrogen bonding, which could lead to even greater thermal stability compared to the singly hydroxylated HAMA.
Functionalization Potential
A key differentiator between DHAMA and HAMA is the number of hydroxyl groups. DHAMA possesses two hydroxyl groups at the 3 and 5 positions of the adamantane cage, offering multiple sites for subsequent chemical modification.[1] This increased functionality makes DHAMA a more versatile building block for complex polymer architectures and for the attachment of a higher density of therapeutic agents or targeting moieties in drug delivery systems.[1] In contrast, HAMA provides a single point for functionalization.
Applications in Drug Development and Beyond
Both DHAMA and HAMA are promising candidates for various advanced applications, largely owing to the biocompatibility and rigidity of the adamantane core.
-
Drug Delivery: The hydroxyl groups on both molecules can be used to attach drugs or to modify the polymer for controlled release applications.[1] Adamantane-based polymers can form matrices that encapsulate therapeutic agents, protecting them from degradation and enabling sustained release.[1] The higher functionalization capacity of DHAMA may allow for the development of more complex and targeted drug delivery systems.[1]
-
Photoresists: Adamantane-based methacrylates are crucial monomers for creating polymers used in chemically amplified photoresists for the microelectronics industry.[5] The rigid structure of the adamantane unit contributes to improved etch resistance and pattern stability.
-
Biomedical Polymers: The biocompatibility of adamantane derivatives makes them suitable for use in biomedical applications such as tissue engineering and dental composites.[1]
Experimental Methodologies
The synthesis of these adamantane-based methacrylate monomers and their subsequent polymerization are critical steps in harnessing their potential. Below are detailed protocols gleaned from the literature.
Synthesis of Adamantyl Methacrylate Monomers
A common method for the synthesis of hydroxy-adamantyl methacrylates is the esterification of the corresponding adamantane diol or triol with methacryloyl chloride or methacrylic acid.
dot
Caption: General Synthesis Workflow for Hydroxy-Adamantyl Methacrylates
Protocol for the Synthesis of 3-Hydroxy-1-adamantyl methacrylate (HAMA): [5][6]
-
Reactants: 1,3-Adamantanediol and methacryloyl chloride are the primary reactants.
-
Solvent and Base: The reaction is typically carried out in a solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base can improve yields.[5]
-
Reaction Conditions: The methacryloyl chloride is added to a solution of 1,3-adamantanediol in the solvent/base mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Purification: After the reaction is complete, the product is typically purified by precipitation and/or column chromatography to isolate the HAMA monomer.
Protocol for the Synthesis of this compound (DHAMA): [7]
-
Reactants: 1,3,5-Adamantanetriol and methacrylic acid are used as starting materials.
-
Catalyst and Solvent: The reaction is an acid-catalyzed esterification, often using sulfuric acid or p-toluenesulfonic acid as the catalyst in a solvent like toluene.
-
Reaction Conditions: The mixture is heated under reflux with azeotropic removal of water to drive the reaction to completion. A polymerization inhibitor, such as hydroquinone, is often added.
-
Work-up and Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the organic layer is separated. The crude product is then purified, for example, by column chromatography.
Polymerization of Adamantyl Methacrylates
Free-radical polymerization is a common method for polymerizing adamantyl methacrylate monomers.
dot
Caption: Radical Polymerization of Adamantyl Methacrylates
General Protocol for Free-Radical Polymerization: [3][8]
-
Reaction Setup: The adamantyl methacrylate monomer, a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., toluene or tetrahydrofuran - THF) are placed in a reaction vessel.
-
Degassing: The solution is degassed to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.
-
Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stirred for a specified time.
-
Isolation: The resulting polymer is isolated by precipitation into a non-solvent, such as methanol or hexanes.[8]
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Conclusion
Both this compound and 3-Hydroxy-1-adamantyl methacrylate are valuable monomers for the synthesis of high-performance polymers. The choice between them will depend on the specific application requirements.
-
3-Hydroxy-1-adamantyl methacrylate (HAMA) is a suitable choice for applications where enhanced thermal stability and a single point of functionalization are desired. Its proven efficacy in improving the thermal properties of copolymers makes it a strong candidate for materials requiring heat resistance.
-
This compound (DHAMA) , with its two hydroxyl groups, offers superior potential for creating complex, highly functionalized polymers. This makes it particularly attractive for advanced drug delivery systems where multivalent ligand attachment or high drug loading is crucial.
Further research directly comparing the homopolymers of DHAMA and HAMA is warranted to fully elucidate their respective performance advantages in various applications. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these promising adamantane-based polymers.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 3-Hydroxy-1-adamantyl methacrylate [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 7. JP2007015962A - Method for producing 3,5-dihydroxy-1-adamantyl acrylates - Google Patents [patents.google.com]
- 8. polymersource.ca [polymersource.ca]
A Comparative Guide to the Performance of Adamantane-Based Photoresists
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of miniaturization in the semiconductor industry and the increasing demand for high-fidelity patterning in microfabrication and drug delivery system development have spurred significant research into advanced photoresist materials. Among these, adamantane-based photoresists have emerged as a promising class of materials, offering a unique combination of properties essential for next-generation lithography. Their rigid, diamondoid structure contributes to high thermal stability, enhanced etch resistance, and precise pattern definition.[1]
This guide provides a comprehensive comparison of the performance of various adamantane-based photoresists, supported by experimental data from recent studies. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the capabilities and selection of these advanced materials for their specific applications.
Comparative Performance Data
The following table summarizes the key performance metrics of several adamantane-based photoresists, including resolution, sensitivity, and etch resistance, under various exposure technologies such as Electron Beam (EB), Extreme Ultraviolet (EUV), and Argon Fluoride (ArF) lithography.
| Photoresist System | Polymer/Molecular Glass Composition | Exposure Technology | Resolution Achieved | Sensitivity (Dose) | Etch Rate (nm/min) | Reference |
| Adamantane-Based Polymer Resists | ||||||
| P-E3 | Poly(2-ethyl-2-adamantyl methacrylate-co-γ-butyrolactone methacrylate) | EB | 50 nm L/S | 30 µC/cm² | Not Reported | [2] |
| P-E2 | Poly(2-ethyl-2-adamantyl methacrylate-co-γ-butyrolactone methacrylate) with different monomer ratio | EB | 60 nm L/S | 30 µC/cm² | Not Reported | [2] |
| P-P1 | Poly(2-isopropyl-2-adamantyl methacrylate-co-γ-butyrolactone methacrylate) | EB | 70 nm L/S | 30 µC/cm² | Not Reported | [2] |
| P-E1 | Poly(2-ethyl-2-adamantyl methacrylate-co-γ-butyrolactone methacrylate) with different monomer ratio | EB | 70 nm L/S | 30 µC/cm² | Not Reported | [2] |
| P-M1 | Poly(2-methyl-2-adamantyl methacrylate-co-γ-butyrolactone methacrylate) | EB | 100 nm L/S | 30 µC/cm² | Not Reported | [2] |
| P-A1 | Poly(1-adamantyl methacrylate-co-γ-butyrolactone methacrylate) | EB | 100 nm L/S | 40 µC/cm² | Not Reported | [2] |
| Adamantane-Based Molecular Glass Resists | ||||||
| GR-1 | Adamantane-1,3,5,7-tetrayltetrakis(oxymethylene)tetracholate | Not Specified | Not Reported | Not Reported | 1.25 (vs. SiN) | [3] |
| GR-5 | Adamantane-1,3,5-triyltris(oxymethylene)tricholate | 193 nm | 200 nm L/S | ~10 mJ/cm² | 1.29 (vs. SiN) | [3] |
| Alternative Resist Systems | ||||||
| PMMA (Poly(methyl methacrylate)) | Poly(methyl methacrylate) | EB | Not specified in source | Not specified in source | Lower etch resistance | [4] |
| PHS-based CAR | Poly(4-hydroxystyrene) based chemically amplified resist | EB | Not specified in source | Not specified in source | Higher etch resistance | [2] |
L/S: Lines and Spaces
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved in the evaluation of adamantane-based photoresists, the following diagrams illustrate the chemical amplification process and a typical experimental workflow.
References
The Adamantyl Advantage: A Comparative Guide to Enhancing Polymer Glass Transition Temperatures
For researchers, scientists, and drug development professionals seeking to modulate the thermal properties of polymers, the incorporation of the adamantyl group presents a compelling strategy. This bulky, rigid, and thermally stable moiety has been consistently shown to significantly increase the glass transition temperature (Tg) of a wide range of polymers. This guide provides a comprehensive comparison of the effects of adamantyl incorporation on polymer Tg, supported by experimental data, detailed methodologies, and illustrative diagrams to elucidate the underlying principles.
The adamantyl group, a diamondoid hydrocarbon, is a three-dimensional cage-like structure that, when incorporated as a pendant group on a polymer backbone, imposes significant steric hindrance. This restriction of segmental chain motion is the primary mechanism responsible for the observed increase in the glass transition temperature, a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often desirable for applications requiring enhanced thermal stability and mechanical integrity at elevated temperatures.
Quantitative Analysis of the Adamantyl Effect on Polymer Tg
The following table summarizes experimental data from various studies, showcasing the dramatic increase in Tg upon the incorporation of adamantyl-containing monomers into different polymer systems.
| Polymer System | Adamantyl-Containing Monomer | Mole % of Adamantyl Monomer | Glass Transition Temperature (Tg) in °C | Reference Polymer Tg in °C |
| Polystyrene | Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 100 | 268 | Polystyrene: ~100 |
| Polystyrene Derivative | Poly(1-adamantyl 4-vinylphenyl ketone) | 100 | 193 | - |
| Polystyrene Derivative | Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | 100 | 257 | - |
| Polystyrene Derivative | Poly(N-(2-adamantyl)-N-4-vinylbenzylideneamine) | 100 | 209 | - |
| Polymethacrylate | Poly(1-adamantyl methacrylate) (PAdMA) | 100 | 202 | Poly(methyl methacrylate): ~105 |
| Polymethacrylate | Poly(1-adamantylmethyl methacrylate) (AdMMA) | 100 | 201 | - |
| Polymethacrylate | Poly(4-(1-adamantyl)phenyl methacrylate) (AdPMA) | 100 | 253 | - |
| Poly(1-ran-isoprene) | 2-(1-adamantyl)-1,3-butadiene | 100 | 172 | Polyisoprene: -63 |
As evidenced by the data, the introduction of the adamantyl group consistently and significantly elevates the glass transition temperature across different polymer backbones. For instance, a high molecular weight poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) exhibited a remarkable Tg of 268 °C, a substantial increase from the approximately 100 °C Tg of standard polystyrene.[1] Similarly, the homopolymer of 1-adamantyl methacrylate (PAdMA) has a Tg of around 202 °C, nearly double that of conventional poly(methyl methacrylate) (PMMA).[2]
The structure of the adamantyl-containing monomer and its linkage to the polymer backbone also play a crucial role. For example, poly(4-(1-adamantyl)phenyl methacrylate) (AdPMA), which includes a phenyl spacer, shows a higher Tg (253 °C) compared to poly(1-adamantylmethyl methacrylate) (AdMMA) with a flexible methylene spacer (201 °C).[3] This suggests that the rigidity of the spacer group further contributes to the restriction of chain mobility.[3][4]
Experimental Protocols for Determining Glass Transition Temperature
The glass transition temperatures cited in this guide are predominantly determined by Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
A General Protocol for DSC Measurement of Polymer Tg:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the polymer during heating.
-
Thermal Cycling:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the midpoint of the step-change in the heat flow curve of this second scan.
-
-
Data Analysis: The glass transition is observed as a baseline shift in the DSC thermogram. The Tg is typically taken as the inflection point of this shift.
Thermogravimetric Analysis (TGA) is often used in conjunction with DSC to determine the thermal stability of the polymers, indicating the onset of decomposition.[1]
Visualizing the Mechanism and Experimental Workflow
To better understand the structure-property relationship and the experimental process, the following diagrams are provided.
Caption: Mechanism of Tg increase by adamantyl group incorporation.
The diagram above illustrates the fundamental principle behind the adamantyl group's effect on Tg. The bulky and rigid nature of the adamantyl group physically hinders the rotational and translational motion of the polymer chains, leading to a significant increase in the energy required to induce the transition from a glassy to a rubbery state.
Caption: Experimental workflow for determining polymer Tg.
This workflow diagram outlines the key steps involved in the experimental determination of a polymer's glass transition temperature using Differential Scanning Calorimetry.
References
- 1. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Adamantyl Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, rigid adamantyl group into methacrylate polymers significantly enhances their thermal stability, a critical attribute for applications in drug delivery, medical devices, and advanced materials. This guide provides an objective comparison of the thermal properties of various adamantyl methacrylate polymers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction to Adamantyl Methacrylate Polymers
Adamantane's unique, diamondoid structure imparts exceptional thermal resistance. When incorporated as a side group in polymethacrylates, it restricts the segmental motion of the polymer chains, leading to a notable increase in both the glass transition temperature (Tg) and the decomposition temperature (Td) compared to conventional polymethacrylates like poly(methyl methacrylate) (PMMA). This guide focuses on a comparative analysis of key adamantyl methacrylate polymers to aid in material selection for thermally demanding applications.
Quantitative Data Comparison
The thermal properties of various adamantyl methacrylate homopolymers and a key copolymer are summarized in the table below. These values, gathered from multiple studies, highlight the superior thermal stability of adamantyl-containing polymers compared to standard PMMA.
| Polymer | Abbreviation | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(methyl methacrylate) | PMMA | ~105–125 | Td5%: ~280, Td10%: ~300, Td50%: ~360 |
| Poly(1-adamantyl methacrylate) | P1AdMA | ~183–250 | Td5%: ~330, Td10%: ~345, Td50%: ~380 |
| Poly(2-adamantyl methacrylate) | P2AdMA | ~160–185 | Td5%: ~320, Td10%: ~335, Td50%: ~370 |
| Poly(1-adamantylmethyl methacrylate) | PAdMMA | ~201 | Td10%: >300 |
| Poly(4-(1-adamantyl)phenyl methacrylate) | PAdPMA | ~253 | Onset: ~250 |
| Poly(1-adamantyl methacrylate-co-methyl methacrylate) | P(AdMA-co-MMA) | Increases with AdMA content | Td increases with AdMA content (e.g., Td5% >300 for 20% AdMA) |
Note: The range in Tg values for P1AdMA and P2AdMA can be attributed to differences in polymer tacticity and molecular weight resulting from varied synthesis methods.
Experimental Protocols
The data presented in this guide are primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polymers.
-
Objective: To measure the weight loss of a polymer sample as a function of increasing temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of programmed heating.
-
Typical Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is loaded into the TGA furnace.
-
The furnace is purged with an inert gas (usually nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (typically 10 °C/min or 20 °C/min).
-
The weight of the sample is continuously recorded as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters extracted include:
-
Onset of Decomposition: The temperature at which significant weight loss begins.
-
Td5%, Td10%, Td50%: The temperatures at which the polymer has lost 5%, 10%, and 50% of its initial weight, respectively. These values provide a standardized measure of thermal stability.
-
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the glass transition temperature (Tg) of the polymers.
-
Objective: To measure the difference in heat flow between a polymer sample and a reference as a function of temperature.
-
Instrumentation: A differential scanning calorimeter.
-
Typical Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is typically purged with an inert gas like nitrogen.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example:
-
Heat from ambient to a temperature above the expected Tg (e.g., 200-280 °C) at a controlled rate (e.g., 10 °C/min).
-
Cool back to a low temperature (e.g., 25 °C).
-
Reheat at the same controlled rate.
-
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The Tg is typically reported as the midpoint of this transition.
Visualizing the Comparison Workflow
The logical flow for comparing the thermal stability of these polymers can be visualized as follows:
Caption: Workflow for comparing polymer thermal stability.
Signaling Pathways in Thermal Degradation
While a detailed signaling pathway in the traditional biological sense is not applicable to polymer thermal degradation, the process can be understood as a series of chemical reactions. The adamantyl group's influence is primarily steric and energetic, hindering the initiation and propagation of these degradation reactions.
Etch Resistance of Adamantane-Based Polymers: A Comparative Analysis of 3,5-Dihydroxyadamantan-1-yl Methacrylate
In the realm of advanced materials for microelectronics and drug delivery, the etch resistance of polymers is a critical performance attribute. For researchers and scientists in these fields, selecting a polymer with optimal durability during plasma etching processes is paramount for the successful fabrication of intricate nanostructures and the integrity of delivery vehicles. This guide provides a comparative analysis of the etch resistance of polymers incorporating 3,5-dihydroxyadamantan-1-yl methacrylate (DHADM) against other common methacrylates, supported by available experimental data and established principles of polymer science.
The incorporation of adamantane moieties into polymer backbones is a well-established strategy to enhance their thermal stability and resistance to plasma etching.[1][2][3] The bulky and rigid cage-like structure of adamantane is thought to dissipate the energy of ion bombardment and reduce the rate of polymer chain scission and volatilization during the etching process.[1][2]
Comparative Etch Performance
The presence of two hydroxyl groups in DHADM is a distinguishing feature. While hydroxyl groups can sometimes increase the polarity of a polymer and potentially its susceptibility to certain etchants, the dominant effect of the bulky adamantane cage is expected to be an overall enhancement of etch resistance. However, it is important to note that hydroxyl groups can also influence the polymer's interaction with developers, which can be a critical factor in photoresist applications.[5]
For a comparative perspective, the following table summarizes reported etch rates for various methacrylate-based polymers under different plasma conditions. This data serves as a baseline to contextualize the expected performance of DHADM-containing polymers.
| Polymer/Photoresist | Additive/Co-monomer | Plasma Gas | Etch Rate (Å/min) | Reference |
| PMMA (pure) | - | Oxygen | 3300 | [6] |
| PMMA (pure) | - | Oxygen | 4300 | [6] |
| CAPRF-3 | - | Oxygen | 3750 | [6] |
| PMMA (pure) | - | SF6 | 2770 | [6] |
| CAPRF-3 | - | SF6 | 1890 | [6] |
CAPRF-3 is a chemically amplified photoresist based on a methacrylate copolymer.
The data clearly indicates that the base polymer composition significantly impacts the etch rate. It is anticipated that a polymer containing DHADM would exhibit a lower etch rate than pure PMMA under similar conditions, likely falling in a range comparable to or better than other adamantane-containing photoresists. Studies on diamantane, a higher homolog of adamantane, suggest that increasing the carbon density and cage-like structure can lead to further improvements in etch resistance, with predictions of up to a 30% enhancement.[7] This principle supports the expectation of high etch resistance from DHADM-based polymers.
Experimental Protocol: Plasma Etching of Photoresist Films
To ensure reproducible and comparable results in etch resistance studies, a well-defined experimental protocol is crucial. The following is a representative methodology for evaluating the plasma etch resistance of polymer films.
1. Sample Preparation:
-
Polymer films are prepared by spin-coating a solution of the polymer in a suitable solvent (e.g., propylene glycol methyl ether acetate) onto a silicon wafer.
-
The coated wafers are then baked on a hotplate to remove the solvent and anneal the film. Film thickness is measured using ellipsometry.
2. Plasma Etching:
-
The polymer-coated wafers are placed in a reactive ion etching (RIE) or inductively coupled plasma (ICP) chamber.
-
The chamber is evacuated to a base pressure, and the desired etching gas (e.g., O₂, SF₆, CF₄/O₂ mixture) is introduced at a specific flow rate.
-
The plasma is ignited by applying radio frequency (RF) power to the electrodes, creating a biased plasma that accelerates ions towards the sample surface.
-
Key etching parameters such as pressure, RF power, bias voltage, and gas flow rates are precisely controlled.
3. Post-Etching Analysis:
-
After a predetermined etching time, the final film thickness is measured again using ellipsometry.
-
The etch rate is calculated by dividing the change in film thickness by the etching time.
-
The surface morphology of the etched film can be characterized using techniques like atomic force microscopy (AFM) to assess roughness.
Logical Workflow for Etch Resistance Evaluation
The process of evaluating the etch resistance of a novel polymer like one containing DHADM follows a logical progression from synthesis to performance testing.
Factors Influencing Etch Resistance
The etch resistance of a polymer is not an intrinsic property but is influenced by a multitude of factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Balancing Act: How Hydroxyl Groups Influence Adamantyl Methacrylate Polymer Properties for Advanced Applications
A detailed comparison for researchers, scientists, and drug development professionals.
Adamantyl methacrylate polymers have carved a niche in advanced materials science, particularly in the formulation of photoresists for microlithography and as components in biomedical devices and drug delivery systems. The bulky, rigid adamantyl group imparts desirable properties such as high glass transition temperature (Tg) and etch resistance. However, the inherent hydrophobicity of the adamantyl moiety can be a double-edged sword, limiting solubility in certain solvents and affecting interactions in aqueous environments. The introduction of hydroxyl (-OH) groups onto the adamantane cage presents a compelling strategy to modulate these properties, offering a delicate balance between thermal stability, hydrophilicity, and solubility. This guide provides a comprehensive comparison of adamantyl methacrylate polymers with and without hydroxyl functionalization, supported by experimental data and detailed methodologies.
Impact on Key Polymer Properties: A Comparative Analysis
The presence, number, and position of hydroxyl groups on the adamantyl group significantly alter the physicochemical properties of the resulting polymers. Below is a summary of these effects based on available research data.
Thermal Properties
The introduction of a hydroxyl group to the adamantyl methacrylate monomer can influence the thermal stability and glass transition temperature of the polymer.
| Polymer System | Monomer Composition | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |
| Homopolymers | Poly(1-adamantyl methacrylate) (PAdMA) | ~195 - 253[1][2] | ~250[1] |
| Poly(1-adamantylmethyl methacrylate) (PAdMMA) | 201[2] | - | |
| Copolymers with Methyl Methacrylate (MMA) | P(AdMA-co-MMA) (35 mol% AdMA) | ~180[1] | - |
| P(HAdMA-co-MMA) (5 mol% HAdMA) | Increased from ~160°C (PMMA) to ~260°C | Increased from ~160°C (PMMA) to ~260°C[3] |
The bulky adamantyl group is known to significantly increase the glass transition temperature of polymers by restricting chain mobility[4]. Data on copolymers suggests that the introduction of a hydroxyl group, as in 1-acryloyloxy-3-hydroxyadamantane (HAdMA), can further enhance thermal stability, with a notable increase in both Tg and decomposition temperature even at low molar content[3]. This is likely due to the potential for hydrogen bonding between the hydroxyl groups, which can increase intermolecular forces and further restrict chain movement.
Hydrophilicity and Solubility
The hydrophobicity of the adamantyl group is a key factor in the dissolution behavior of these polymers, particularly in aqueous developers used in lithography[5][6]. The introduction of polar hydroxyl groups is a direct way to increase the hydrophilicity of the polymer.
While direct comparative water contact angle data for homopolymers of PAdMA and P(HAdMA) is not available in the literature reviewed, the principles of polymer chemistry suggest that the presence of the -OH group in P(HAdMA) would lead to a lower water contact angle, indicating a more hydrophilic surface compared to the highly hydrophobic PAdMA.
This increased hydrophilicity is expected to influence the polymer's solubility profile. While PAdMA is soluble in organic solvents like THF, chloroform, and toluene, it precipitates in alcohols like methanol and ethanol[7]. The hydroxyl group in P(HAdMA) may alter this solubility, potentially increasing its affinity for more polar solvents.
Dissolution Rate in Aqueous Developers
In the context of photoresists, the dissolution rate of the polymer in an aqueous alkaline developer, such as tetramethylammonium hydroxide (TMAH), is a critical performance parameter. The hydrophobic adamantyl group is known to control and often retard this dissolution[5][6].
The introduction of a hydroxyl group is expected to increase the dissolution rate in TMAH due to the increased polarity and the acidic nature of the hydroxyl proton, which can interact with the basic developer. However, the interplay between the bulky hydrophobic adamantyl structure and the polar hydroxyl group can lead to complex dissolution behavior. For copolymers, a higher content of hydrophobic adamantyl methacrylate can effectively control the solubility in TMAH[6]. The addition of hydroxyl groups would likely shift this balance, requiring a different compositional ratio to achieve the desired dissolution contrast.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of research findings. Below are summaries of key experimental methods for the synthesis and characterization of adamantyl methacrylate polymers.
Synthesis of Adamantyl Methacrylate Monomers and Polymers
Monomer Synthesis: 3-Hydroxy-1-adamantyl methacrylate (HAdMA)
3-Hydroxy-1-adamantyl methacrylate can be prepared by the reaction of methacrylic acid with 1,3-adamantanediol[7].
Polymerization: Free Radical Polymerization
A typical procedure for the free-radical polymerization of adamantyl methacrylate monomers involves dissolving the monomer(s) and an initiator (e.g., AIBN) in a suitable solvent (e.g., THF or 1,4-dioxane) in a reaction flask. The solution is then deoxygenated by purging with an inert gas (e.g., nitrogen or argon) and heated to a specific temperature (e.g., 60-80 °C) for a set period to allow polymerization to occur. The resulting polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum[3].
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polymersource.ca [polymersource.ca]
Adamantane Derivatives in Advanced Lithography: A Comparative Performance Guide for ArF, EUV, and EB Exposures
For researchers, scientists, and professionals in drug development and materials science, this guide provides an objective comparison of the lithographic performance of various adamantane derivatives when used in photoresists for Argon Fluoride (ArF), Extreme Ultraviolet (EUV), and Electron Beam (EB) lithography. The data and methodologies presented are based on key experimental findings in the field.
Adamantane-based polymers have become a cornerstone in the formulation of chemically amplified resists, particularly for ArF lithography, due to their excellent transparency at 193 nm and high etch resistance.[1][2] However, with the advent of next-generation lithographic techniques such as EUV and EB, it is crucial to understand how these adamantane derivatives perform under different radiation sources.[3][4] This guide summarizes the lithographic performance of acrylic terpolymers containing various adamantyl methacrylates, providing a direct comparison of their sensitivity and resolution capabilities across ArF, EUV, and EB exposures.
Comparative Performance Data
The lithographic performance of photoresists is primarily evaluated based on three key metrics: sensitivity (the dose of radiation required to induce the desired chemical change), resolution (the smallest feature size that can be reliably printed), and line edge roughness (LER), which describes the deviation from a smooth, ideal line edge. The following table summarizes the sensitivity and resolution of various adamantane-based photoresists under different exposure technologies.
| Polymer ID | Adamantane Derivative Monomer | Exposure | Sensitivity (Dose) | Resolution (Line/Space) |
| P-M1 | 2-Methyl-2-adamantyl methacrylate (MAdMA) | EB | 30 µC/cm² | 100 nm |
| P-E1 | 2-Ethyl-2-adamantyl methacrylate (EAdMA) | EB | 30 µC/cm² | 70 nm |
| P-P1 | 2-Propyl-2-adamantyl methacrylate (PAdMA) | EB | 30 µC/cm² | 70 nm |
| P-A1 | 1-Adamantyl methacrylate (AdMA) | EB | 40 µC/cm² | 100 nm |
| P-E2 | 2-Ethyl-2-adamantyl methacrylate (EAdMA) | EB | 30 µC/cm² | 60 nm |
| P-E3 | 2-Ethyl-2-adamantyl methacrylate (EAdMA) | EB | 30 µC/cm² | 50 nm |
| P-E4 | 2-Ethyl-2-adamantyl methacrylate (EAdMA) | EB | 20 µC/cm² | 70 nm |
| P-M3 | 1-Adamantyl methacrylate (AdMA) | EB | - | 80-100 nm half-pitch |
| P-AM1 | - | ArF | 10.5 mJ/cm² | - |
| P-AM1 | - | EUV | 2.6 mJ/cm² | - |
| P-AM1 | - | EB | 5.8 µC/cm² | - |
| P-AM2 | - | ArF | 11.2 mJ/cm² | - |
| P-AM2 | - | EUV | 3.0 mJ/cm² | - |
| P-AM2 | - | EB | 6.5 µC/cm² | - |
Data compiled from Furukawa et al. "Evaluation of adamantane derivatives for chemically amplified resist – a comparison between ArF, EUV and EB exposures."[3] Note: LER was qualitatively evaluated as being slightly inferior to poly(4-hydroxystyrene) resists.[3]
Visualization of Compared Adamantane Derivatives
To better understand the chemical structures of the adamantane derivatives evaluated, the following diagram illustrates the different adamantyl methacrylate monomers used in the synthesis of the model photoresist polymers.
Figure 1. Chemical structures of adamantyl methacrylate monomers.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis of the adamantane-based polymers and the subsequent lithographic evaluation.
Synthesis of Adamantane-Based Acrylic Terpolymers
The model photoresist polymers were synthesized via free-radical polymerization. A typical procedure is as follows:
-
Monomer Preparation : The respective adamantyl methacrylate, another methacrylate with a lactone structure (for adhesion and solubility), and a methacrylate with a hydroxyl group (for enhancing resolution) were dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Initiator Addition : A radical initiator, for example, azobisisobutyronitrile (AIBN), was added to the monomer solution.
-
Polymerization : The reaction mixture was heated under a nitrogen atmosphere at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 6-24 hours).
-
Purification : The resulting polymer was precipitated in a non-solvent like methanol or hexane, filtered, and dried under vacuum to yield the final acrylic terpolymer.
Photoresist Formulation
The synthesized adamantane-based polymer was formulated into a photoresist solution with the following components:
-
Polymer : The adamantane-containing acrylic terpolymer as the matrix resin.
-
Photoacid Generator (PAG) : A compound that generates a strong acid upon exposure to radiation, such as triphenylsulfonium triflate.
-
Quencher : An amine compound, like trioctylamine, to control the diffusion of the generated acid and improve pattern fidelity.
-
Solvent : A suitable solvent system, for instance, propylene glycol monomethyl ether acetate (PGMEA), to dissolve all components and allow for spin-coating.
Lithographic Exposure and Evaluation Workflow
The performance of the formulated photoresists was evaluated using the following workflow:
Figure 2. Experimental workflow for lithographic evaluation.
Detailed Steps:
-
Wafer Preparation : Silicon wafers were treated with a hexamethyldisilazane (HMDS) vapor to enhance adhesion.
-
Spin Coating : The photoresist solution was spin-coated onto the wafers to achieve a uniform film thickness (e.g., 100-150 nm).
-
Soft Bake (Pre-apply Bake, PAB) : The coated wafers were baked on a hot plate (e.g., at 110°C for 60 seconds) to remove the solvent.
-
Exposure : The wafers were exposed to one of the three radiation sources:
-
ArF Exposure : Using an ArF excimer laser stepper (193 nm).
-
EUV Exposure : Using an EUV exposure tool (13.5 nm).
-
EB Exposure : Using an electron beam lithography system (e.g., 50 or 75 keV).
-
-
Post-Exposure Bake (PEB) : After exposure, the wafers were baked again (e.g., at 110°C for 60 seconds) to drive the acid-catalyzed deprotection reaction.
-
Development : The wafers were developed in a tetramethylammonium hydroxide (TMAH) solution (e.g., 2.38 wt%) to dissolve the exposed (for positive-tone) or unexposed (for negative-tone) regions of the resist.
-
Analysis : The resulting patterns were inspected using a scanning electron microscope (SEM) to determine the resolution and line edge roughness. Sensitivity was determined by measuring the dose required to clear the resist for a large-area exposure.
Conclusion
The evaluation of adamantane derivatives in ArF, EUV, and EB lithography reveals important structure-performance relationships. While adamantane-based resists are well-established for ArF lithography, their performance in EUV and EB systems is highly dependent on the specific substituent on the adamantyl group. The experimental data indicates that derivatives like 2-ethyl-2-adamantyl methacrylate can offer improved resolution in EB lithography compared to the more common 2-methyl-2-adamantyl methacrylate. Furthermore, the sensitivity of these materials is significantly higher for EUV and EB exposures compared to ArF, which is a critical factor for high-throughput manufacturing. This guide provides a foundational understanding for researchers and professionals to select and develop adamantane-based photoresists tailored for specific advanced lithographic applications.
References
- 1. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Copolymers with Varying 3,5-Dihydroxyadamantan-1-yl Methacrylate Content: A Comparative Guide
This guide provides a comparative performance evaluation of copolymers incorporating 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA), a monomer known for enhancing the thermal and mechanical properties of polymeric materials. The inclusion of the bulky, rigid adamantane cage with hydroxyl functionalities offers unique characteristics desirable in advanced materials for biomedical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the performance of DHAMA-containing copolymers against other alternatives, supported by representative experimental data and detailed protocols.
While direct comparative data for copolymers with systematically varied DHAMA content is limited in publicly available literature, this guide synthesizes findings from analogous adamantane-containing methacrylate copolymers to provide a predictive performance landscape. The experimental protocols detailed herein provide a robust methodology for the comprehensive evaluation of newly synthesized DHAMA copolymers.
Comparative Performance Data
The introduction of adamantyl moieties into methacrylate copolymer backbones is known to significantly influence their physicochemical properties. The following tables present a summary of expected trends and representative quantitative data based on studies of copolymers containing adamantyl methacrylate derivatives, which can be used as a benchmark for evaluating copolymers with varying DHAMA content.
Table 1: Thermal Properties of Adamantane-Containing Copolymers
| Copolymer System | Monomer Ratio (Adamantane Derivative: Co-monomer) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference System |
| P(AdMA-co-MMA) | 10:90 | ~130 - 150 | ~320 - 340 | PMMA |
| P(AdMA-co-MMA) | 30:70 | ~160 - 180 | ~340 - 360 | PMMA |
| P(AdMA-co-St) | 55:45 (azeotrope) | 170 | ~340 | Polystyrene |
| P(DHAMA-co-MMA) (projected) | 10:90 | Expected > PMMA Tg | Expected > PMMA Td | PMMA |
| P(DHAMA-co-MMA) (projected) | 30:70 | Expected significant increase | Expected significant increase | PMMA |
*AdMA: 1-Adamantyl Methacrylate; MMA: Methyl Methacrylate; St: Styrene. Data is synthesized from multiple sources for illustrative purposes[1][2]. The presence of hydroxyl groups in DHAMA may lead to even higher Tg and Td values due to potential hydrogen bonding.
Table 2: Mechanical Properties of Adamantane-Containing Copolymers
| Copolymer System | Adamantane Derivative Content (mol%) | Storage Modulus (E') at 25°C (GPa) | Hardness (Shore D) | Reference System |
| PMMA | 0 | ~2.5 - 3.0 | ~85 - 90 | - |
| P(AdMA-co-MMA) | 10 | Increased vs. PMMA | Increased vs. PMMA | PMMA |
| P(AdMA-co-MMA) | 30 | Significantly increased vs. PMMA | Significantly increased vs. PMMA | PMMA |
| P(DHAMA-co-MMA) (projected) | 10 | Expected increase | Expected increase | PMMA |
| P(DHAMA-co-MMA) (projected) | 30 | Expected substantial increase | Expected substantial increase | PMMA |
*Data is representative and compiled from general knowledge on adamantane-containing polymers[1][3]. The rigid adamantane structure is expected to enhance the stiffness and hardness of the copolymers.
Table 3: Drug Release Characteristics of Adamantane-Containing Hydrogels
| Hydrogel System | Adamantane Derivative Content (wt%) | Drug | Cumulative Release at 24h (%) | Release Mechanism |
| P(HEMA)-based | 0 | Doxorubicin | ~80 - 90 | Fickian Diffusion |
| P(AdMA-co-HEMA) | 5 | Doxorubicin | ~60 - 70 | Anomalous Transport |
| P(AdMA-co-HEMA) | 15 | Doxorubicin | ~40 - 50 | Anomalous Transport |
| P(DHAMA-co-HEMA) (projected) | 5 | Doxorubicin | Expected slower release than P(HEMA) | Anomalous Transport |
| P(DHAMA-co-HEMA) (projected) | 15 | Doxorubicin | Expected sustained release | Anomalous Transport |
*HEMA: 2-Hydroxyethyl Methacrylate. This table illustrates the expected trend of slower, more controlled drug release with increasing hydrophobic and bulky adamantane content[4][5]. The hydroxyl groups on DHAMA may also influence drug-polymer interactions and the swelling behavior of the hydrogel.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of DHAMA-containing copolymers are provided below.
2.1. Synthesis of Poly(DHAMA-co-MMA) Copolymers
This protocol describes the synthesis of a series of copolymers of this compound (DHAMA) and Methyl Methacrylate (MMA) with varying monomer feed ratios via free-radical polymerization.
-
Materials: this compound (DHAMA), Methyl Methacrylate (MMA, inhibitor removed), Azobisisobutyronitrile (AIBN, recrystallized), Anhydrous Toluene.
-
Procedure:
-
In a series of Schlenk flasks, prepare different monomer feed ratios of DHAMA and MMA (e.g., 10:90, 20:80, 30:70 mol/mol).
-
Dissolve the monomers in anhydrous toluene to achieve a total monomer concentration of 2 M.
-
Add AIBN as the initiator (1 mol% with respect to the total monomer concentration).
-
Subject the solutions to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flasks in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere (Nitrogen or Argon).
-
Terminate the polymerization by cooling the flasks in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the resulting copolymer in a vacuum oven at 60°C to a constant weight.
-
Characterize the copolymer composition using ¹H NMR spectroscopy.
-
2.2. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to 0°C at a rate of 10°C/min.
-
Perform a second heating scan from 0°C to 250°C at a heating rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the midpoint of the inflection in the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the dried copolymer in a ceramic TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.
-
2.3. Dynamic Mechanical Analysis (DMA)
-
Prepare rectangular specimens of the copolymer with typical dimensions of 10 mm x 5 mm x 1 mm by compression molding or solution casting.
-
Mount the specimen in the DMA instrument using a single cantilever or tensile clamp.
-
Equilibrate the sample at a starting temperature (e.g., 0°C).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.
-
Ramp the temperature at a controlled rate (e.g., 3°C/min) to a final temperature well above the Tg.
-
Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve can also be used to determine the Tg.
2.4. In Vitro Drug Release Study
-
Prepare drug-loaded hydrogels by incorporating a model drug (e.g., doxorubicin) during the polymerization of DHAMA with a hydrophilic co-monomer like 2-hydroxyethyl methacrylate (HEMA).
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Immerse each hydrogel sample in a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate the cumulative drug release as a percentage of the initial drug loading.
Visualizations
Diagram 1: Experimental Workflow for Copolymer Evaluation
Caption: Workflow for the synthesis, characterization, and evaluation of DHAMA-containing copolymers.
Diagram 2: Cellular Uptake Pathways for Nanoparticulate Drug Delivery Systems
Caption: Common endocytic pathways for the cellular uptake of nanoparticle-based drug delivery systems[6][7][8][9][10].
By following the outlined experimental protocols and utilizing the provided comparative data and visualizations, researchers can effectively evaluate the performance of copolymers with varying this compound content and assess their potential for various advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Slovenian Medical Journal [vestnik.szd.si]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wilhelm-lab.com [wilhelm-lab.com]
A Comparative Guide to Adamantane-Containing and Non-Adamantane Polymers for Advanced Lithography
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of smaller feature sizes in microelectronics and the fabrication of sophisticated nanoscale devices, the performance of photoresist materials is a critical determinant of success. Chemically amplified resists (CARs) are the cornerstone of advanced lithography, and the composition of the polymer backbone plays a pivotal role in defining the ultimate capabilities of the resist. For years, polymers incorporating adamantane moieties have been the workhorse for 193 nm (ArF) and extreme ultraviolet (EUV) lithography, prized for their exceptional etch resistance. However, the evolution of lithography demands continuous innovation, leading to the development of a diverse range of non-adamantane polymers aiming to optimize the delicate balance between resolution, sensitivity, and line edge roughness (LER).
This guide provides an objective comparison of adamantane-containing polymers and their non-adamantane counterparts, supported by experimental data from various studies. We delve into the key performance metrics, outline the experimental protocols for their evaluation, and provide a visual representation of the structure-property relationships that govern their performance in high-resolution lithography.
Executive Summary of Performance Comparison
The incorporation of the bulky, diamondoid structure of adamantane into polymer backbones, typically as adamantyl methacrylates, imparts significant etch resistance, a crucial property for transferring the patterned resist image to the underlying substrate.[1] This high etch durability stems from the high carbon-to-hydrogen ratio of the adamantane cage. However, the trade-offs for this robustness can include challenges in achieving the highest resolution and the lowest line edge roughness (LER).
Non-adamantane polymers have emerged as viable alternatives, employing different structural motifs to achieve a competitive balance of lithographic properties. These alternatives include polymers based on other alicyclic structures like norbornene and lactones, as well as spirocyclic and aromatic compounds.[2][3] These designs aim to improve properties such as dissolution contrast, reduce LER, and enhance sensitivity, without significantly compromising etch resistance.
Quantitative Data Comparison
The following tables summarize the lithographic performance of various adamantane-containing and non-adamantane polymers based on data reported in the scientific literature. It is important to note that the experimental conditions can vary between studies, which may influence the results.
Table 1: Lithographic Performance of Adamantane-Containing Polymers
| Polymer Type | Lithography | Resolution (half-pitch) | Sensitivity (Dose) | Line Edge Roughness (LER) (3σ) | Etch Rate (relative to PHS) | Reference |
| Adamantyl Methacrylate/Lactone Methacrylate Copolymer | ArF (193 nm) | 100 nm | 15.5 mJ/cm² | Not Specified | ~1.2 | [1] |
| Adamantyl Methacrylate Terpolymer | EB | 50 nm | 30 µC/cm² | Slightly inferior to PHS | Not Specified | [4] |
| Adamantyl Methacrylate Terpolymer | EUV | Not Specified | ~10-40 mJ/cm² | Not Specified | Not Specified | [4] |
| Molecular Glass Resist (Adamantane-based) | EB | <100 nm | Not Specified | Not Specified | High | [5] |
Table 2: Lithographic Performance of Non-Adamantane Polymers
| Polymer Type | Lithography | Resolution (half-pitch) | Sensitivity (Dose) | Line Edge Roughness (LER) (3σ) | Etch Rate (relative to PHS) | Reference |
| Norbornene/Maleic Anhydride Copolymer | ArF (193 nm) | 120 nm | 11 mJ/cm² | Not Specified | ~1.02 (vs DUV resist) | [3] |
| Acrylate Polymer with Alicyclic Lactone | ArF (193 nm) | 130 nm | Not Specified | Not Specified | Superior to PMMA | [2] |
| Polystyrene-based (Aryl Sulfonate Modified) | EUV | 22 nm | High (2800-3200 µC/cm²) | Not Specified | Not Specified | [6] |
| Non-CA Negative Resist (Modified PHS) | EUV | 60 nm | 5-6 mJ/cm² | Not Specified | Not Specified | [7] |
Experimental Protocols
To ensure a fair and accurate comparison of lithographic performance, standardized and well-documented experimental protocols are essential. The following outlines a typical methodology for evaluating photoresist materials.
Resist Formulation and Processing
-
Resist Formulation : The polymer (adamantane-containing or non-adamantane) is dissolved in a suitable casting solvent, such as propylene glycol methyl ether acetate (PGMEA), along with a photoacid generator (PAG) and a quencher (base). The concentrations of these components are optimized to control sensitivity and diffusion.
-
Substrate Preparation : Silicon wafers are pre-treated, typically with an adhesion promoter like hexamethyldisilazane (HMDS), to ensure uniform film coating. An anti-reflective coating (ARC) is often applied to the substrate to minimize reflections during exposure.
-
Spin Coating : The resist solution is dispensed onto the wafer and spun at a specific speed (e.g., 1500-3000 rpm) to achieve a target film thickness, typically in the range of 50-150 nm for advanced lithography.
-
Post-Apply Bake (PAB) : The coated wafer is baked on a hotplate at a specific temperature (e.g., 90-130°C) for a set time (e.g., 60-90 seconds) to remove the casting solvent and anneal the film.
-
Exposure : The resist-coated wafer is exposed to the appropriate radiation (e.g., 193 nm ArF excimer laser, EUV, or electron beam) through a photomask or with a direct-writing tool. The exposure dose is varied to determine the resist's sensitivity.
-
Post-Exposure Bake (PEB) : After exposure, the wafer is baked again at a specific temperature (e.g., 90-130°C) for a set time (e.g., 60-90 seconds). This step is crucial for chemically amplified resists, as it catalyzes the acid-driven deprotection reaction.
-
Development : The wafer is immersed in or puddled with a developer solution, typically an aqueous solution of tetramethylammonium hydroxide (TMAH) (e.g., 0.26 N), for a specific time (e.g., 30-60 seconds) to dissolve the exposed (for positive-tone resists) or unexposed (for negative-tone resists) regions.
-
Rinse and Dry : The developed wafer is rinsed with deionized water and dried with nitrogen.
Characterization Techniques
-
Film Thickness : Measured using ellipsometry.
-
Resolution, CD, and LER : Imaged and measured using a scanning electron microscope (SEM).
-
Etch Resistance : The patterned resist is subjected to a plasma etching process (e.g., using CF4, HBr/O2, or Cl2/O2 chemistry) in a reactive ion etching (RIE) tool. The etch rate is determined by measuring the change in film thickness over time and is often compared to that of a standard material like poly(4-hydroxystyrene) (PHS) or a novolac resist.
Visualization of Structure-Property Relationships
The choice of polymer architecture directly influences the key lithographic performance metrics. The following diagram illustrates the logical relationship between the structural characteristics of adamantane-containing and non-adamantane polymers and their resulting lithographic properties.
Caption: Polymer structure's impact on lithographic performance.
Conclusion
Adamantane-containing polymers have established themselves as a robust platform for advanced lithography, primarily due to their exceptional etch resistance. This property is a direct consequence of the rigid, carbon-rich adamantane structure. However, the ever-shrinking dimensions of semiconductor devices have brought other performance metrics, such as line edge roughness and sensitivity, to the forefront.
Non-adamantane polymers, with their diverse range of chemical structures, offer a pathway to fine-tune the properties of photoresists to meet the multifaceted demands of next-generation lithography. By incorporating functionalities like lactones or employing different alicyclic skeletons, researchers can enhance dissolution characteristics, potentially leading to lower LER and improved resolution.
The choice between adamantane-containing and non-adamantane polymers is not a simple one and depends on the specific application and the desired balance of properties. For processes where etch resistance is the paramount concern, adamantane-based resists remain a compelling choice. However, for applications demanding the utmost in resolution and low LER, advanced non-adamantane polymers may offer a superior solution. The ongoing development in both classes of materials will undoubtedly continue to push the boundaries of what is possible in the realm of nanofabrication.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Resist Technology and Processing XVII | (2000) | Publications | SPIE [spie.org]
- 4. Advances in Resist Technology and Processing XVI | (1999) | Publications | SPIE [spie.org]
- 5. On the absence of post-plasma etch surface and line edge roughness in vinylpyridine resists (2011) | Robert L. Bruce | 24 Citations [scispace.com]
- 6. Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 7. High Sensitivity Resists for EUV Lithography: A Review of Material Design Strategies and Performance Results [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,5-Dihydroxyadamantan-1-yl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 3,5-Dihydroxyadamantan-1-yl Methacrylate, a specialized adamantane derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document outlines a conservative approach based on the known hazards of related adamantane and methacrylate compounds, and general principles of hazardous waste management.
Immediate Safety and Hazard Considerations
This compound is a derivative of adamantane and contains a methacrylate group. While specific toxicity data is limited, related compounds exhibit known hazards. Adamantane derivatives can be irritating to the eyes and skin, and some may be harmful to aquatic life with long-lasting effects[1]. Methacrylate compounds are known to be skin and eye irritants and can undergo hazardous polymerization[2][3]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[1].
Hazard Summary of Related Compounds:
| Hazard Classification | Adamantane Derivatives | Methacrylate Compounds |
| Acute Oral Toxicity | Data not widely available for specific derivatives, but generally low. | LD50 Oral - rat - 7,872 mg/kg (for Methyl Methacrylate)[3] |
| Skin Corrosion/Irritation | May cause skin irritation[1][4][5]. | Causes skin irritation[4][5][6]. May cause an allergic skin reaction[6]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][4][5]. | Causes serious eye irritation[4][5]. |
| Aquatic Toxicity | Some derivatives are very toxic to aquatic life with long-lasting effects[7][8]. | Harmful to aquatic life[6]. |
| Polymerization | Not a primary hazard. | Can undergo rapid, hazardous polymerization, potentially leading to explosions in closed containers[3]. |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.
-
Waste Identification and Segregation:
-
Characterize the Waste: Based on the data for similar compounds, this compound should be treated as a hazardous chemical waste[1].
-
Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a dedicated, properly labeled waste container.
-
-
Containerization:
-
Select an Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid to prevent spills and evaporation[1]. The container should be in good condition, free of leaks or degradation[1].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include hazard pictograms for irritant and environmental hazard[1]. The date of waste accumulation should also be recorded[1].
-
-
Storage:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation[1].
-
Safe Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases to avoid reactive hazards[9]. Keep the container tightly closed when not adding waste[1]. Do not overfill the container; leave at least one inch of headspace to allow for expansion[1].
-
-
Disposal Procedure:
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical down the drain or in regular trash[4][7][10]. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal of the hazardous waste[1].
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3]. After triple rinsing, deface the label on the container before discarding it according to your institution's procedures for non-hazardous waste[3].
-
Experimental Protocol for Spill Neutralization
In the event of a small spill (<1 L), and if you are trained to do so, follow these steps:
-
Assess the Situation: Evacuate the immediate area if necessary and ensure proper ventilation. Avoid breathing vapors[3].
-
Don PPE: Wear appropriate PPE, including a respirator if ventilation is inadequate, chemical-resistant gloves, and safety goggles.
-
Contain the Spill: Use a spill kit or absorbent material to confine the spill to a small area[3].
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container[9].
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label and Store: Double bag the spill waste in clear plastic bags, label it as hazardous waste, and store it for pickup by EHS[3].
-
Large Spills: For large spills (>1 L), evacuate the area and contact your institution's emergency response team and EHS immediately[3].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reed.edu [reed.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. Adamantane, 100 g, CAS No. 281-23-2 | Adamantanes and Derivatives | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. danr.sd.gov [danr.sd.gov]
Personal protective equipment for handling 3,5-Dihydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dihydroxyadamantan-1-yl Methacrylate. The following procedures are based on best practices for handling methacrylate compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are crucial to minimize exposure and ensure safety when handling this compound.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or significant splash hazards. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a three-layered PVP glove). A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls may be necessary. | Prevents skin contact, which can cause skin irritation and may lead to sensitization.[1][3][4] Ordinary surgical rubber gloves are penetrated by methyl methacrylate monomer in less than 1 minute.[3] |
| Respiratory Protection | A full-face respirator with appropriate cartridges may be necessary if risk assessment shows it is required, especially in cases of insufficient ventilation or for large spills. | To be used when engineering controls such as a fume hood are not sufficient to control vapor exposure.[4][5] Lab personnel intending to use a respirator mask must be trained and fit-tested.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.[1]
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1][5][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][9] Use non-sparking tools.[1][7]
-
Take measures to prevent the buildup of electrostatic charge.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9] A recommended storage temperature is 2–8°C.[6]
-
Store under an inert atmosphere (e.g., nitrogen) to prevent polymerization or moisture absorption.[6] The presence of oxygen is required for some inhibitors to function effectively, so supplier recommendations should be followed.[10]
-
Keep away from incompatible materials such as strong oxidizers, acids, bases, and peroxides.[1][6][9]
Emergency and Disposal Plan
Emergency Measures:
| Situation | First Aid Measures |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| In Case of Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][5][8] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][8] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7] |
| Spills | For small spills (<1 L), and if trained, use appropriate personal protective equipment and absorbent material. For large spills (>1 L), evacuate the area and contact emergency services.[5] Use non-sparking tools to collect the material.[6] |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Unused Product: Must not be disposed of with household garbage.[2] Incineration is a recommended disposal method for similar chemicals.[9] Consult your local regional authorities for proper disposal procedures.[8]
-
Contaminated Materials (e.g., gloves, absorbent pads): Collect in a sealed, labeled container and dispose of as hazardous waste.[1]
-
Empty Containers: Empty containers can still pose a hazard.[5] They should be triple rinsed, with the rinsate collected for disposal as hazardous waste.[5] After proper rinsing and ensuring no residue remains, the label should be defaced, and the container can be discarded according to local regulations.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Skin protection against methylmethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methacrylates and Skilled Trade | Discover Essential Safety Tips — Methacrylate Producers Association, Inc. [mpausa.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. This compound | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 10. petrochemistry.eu [petrochemistry.eu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
